(2R)-6-Methoxynaringenin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXRFTLSXMRXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R)-6-Methoxynaringenin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-6-Methoxynaringenin is a methylated flavanone (B1672756) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, detailed isolation methodologies, and an exploration of its biological activities and associated signaling pathways. While research specifically targeting the (2R) stereoisomer of 6-methoxynaringenin (B31772) is limited, this document synthesizes the available information on the parent compound and related flavanones to provide a foundational understanding for future research and development.
Natural Sources of 6-Methoxynaringenin
6-Methoxynaringenin has been identified as a constituent of several plant species. The primary reported natural sources include:
-
Scutellaria barbata : A perennial herb used in traditional Chinese medicine.
-
Xerochrysum viscosum : A species of flowering plant in the daisy family.
-
Eupatorium semiserratum : A North American species of flowering plant in the sunflower family.
-
Scalesia baurii : A species of flowering plant in the family Asteraceae, endemic to the Galápagos Islands.
It is important to note that while 6-methoxynaringenin has been identified in these sources, the specific stereochemistry of the naturally occurring compound is not always reported. The majority of natural flavanones exist in the (2S) configuration[1]. However, there are conflicting reports regarding the natural occurrence of (2R)-naringenin, with some sources suggesting it is only formed through chemical synthesis[2]. Further research is required to definitively determine the stereochemistry of 6-methoxynaringenin isolated from these natural sources.
Isolation and Purification Protocols
A specific, detailed protocol for the isolation of this compound has not been extensively reported in the literature. However, a general methodology for the extraction and purification of flavanones from plant material, particularly from the Scutellaria genus, can be adapted.
General Experimental Workflow for Flavonoid Isolation
The following diagram outlines a typical workflow for the isolation of flavonoids from plant sources.
References
The Biological Activity of 6-Methoxylated Flavanones: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological activities of 6-methoxylated flavanones, a class of flavonoids demonstrating significant potential in drug discovery and development. This document details their anti-inflammatory, anticancer, and neuroprotective properties, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are provided to facilitate further research in this promising area. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.
Introduction
Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants, particularly citrus fruits. Among these, 6-methoxylated flavanones have emerged as a focal point of research due to their enhanced biological activities. The presence of a methoxy (B1213986) group at the C-6 position of the flavanone (B1672756) backbone has been shown to modulate their physicochemical properties, leading to improved bioavailability and potent biological effects. This guide synthesizes the current scientific knowledge on the anticancer, anti-inflammatory, and neuroprotective activities of this specific class of compounds.
Biological Activities of 6-Methoxylated Flavanones
Anticancer Activity
6-Methoxylated flavanones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Table 1: Anticancer Activity of 6-Methoxylated Flavanones (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (Human leukaemia) | 1.3 ± 0.2 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavanone | MCF-7 (Breast cancer) | 3.71 | [2] |
| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavanone | MDA-MB-231 (Breast cancer) | 21.27 | [2] |
| 5,7-dihydroxy-3,6,4'-Trimethoxyflavanone | A2058 (Melanoma) | 3.92 | [2] |
| 5,7,5'-trihydroxy-3,6,3',4'-Tetramethoxyflavanone | A2058 (Melanoma) | 8.18 | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of 6-methoxylated flavanones are well-documented, with studies highlighting their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. A key mechanism is the suppression of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of 6-Methoxylated Flavanones (IC50 Values)
| Compound | Cell Line | Assay | IC50 | Reference |
| 6-Methoxyflavone (B191845) | Rat kidney mesangial cells | LPS-induced NO production | 192 nM | [3][4] |
| 6-Acetoxyflavone | Rat kidney mesangial cells | LPS-induced NO production | 0.60 µM | [4] |
| Flavone 6-sulfate | Rat kidney mesangial cells | LPS-induced NO production | 2.1 µM | [4] |
Antimicrobial Activity
While research is ongoing, some methoxylated flavanones have shown promising antimicrobial activity against various pathogens. The lipophilic nature imparted by the methoxy group is thought to enhance their ability to disrupt microbial membranes.
Table 3: Antimicrobial Activity of Methoxylated Flavanones (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,7,2',6'-tetrahydroxy-6-isoprenyl-8-lavandulyl-4'-methoxyflavanone | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56-6.25 | [5] |
| 5,2',6'-trihydroxy-8-lavandulyl-7-methoxyflavanone | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 | [5] |
| Methoxy-substituted flavanone 8 | Staphylococcus aureus 60 | 15.62 | [6] |
| Methoxy-substituted flavanone 8 | Staphylococcus aureus ATCC 25923 | 62.50 | [6] |
Neuroprotective Effects
Recent studies have indicated that 6-methoxyflavone exhibits neuroprotective effects by suppressing neuroinflammation in microglia. This is achieved through the inhibition of key inflammatory signaling pathways.[7]
Signaling Pathways Modulated by 6-Methoxylated Flavanones
The biological activities of 6-methoxylated flavanones are underpinned by their ability to modulate critical intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
6-Methoxyflavone has been shown to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)-mediated MyD88-dependent pathway, which leads to the downstream inhibition of p38 MAPK and NF-κB activation.[7] This ultimately reduces the expression of pro-inflammatory genes like iNOS and COX-2.
PI3K/Akt Signaling Pathway
Flavonoids, as a class, are known to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for 6-methoxylated flavanones is still emerging, it is a probable target for their anticancer effects.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of 6-methoxylated flavanones on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 6-methoxylated flavanone in DMSO.
-
Prepare serial dilutions of the compound in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol describes the measurement of nitric oxide production by macrophages stimulated with lipopolysaccharide (LPS) as a marker of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the 6-methoxylated flavanone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a blank (medium only).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well of a new 96-well plate containing the supernatants and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production and calculate the IC50 value.
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB pathway to elucidate the mechanism of action of 6-methoxylated flavanones.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
6-Methoxylated flavanones represent a promising class of bioactive compounds with significant potential for the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. Their ability to modulate key signaling pathways such as NF-κB and MAPK highlights their multifaceted mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and unlock the full therapeutic potential of these fascinating molecules. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the identification of specific molecular targets to advance these compounds towards clinical applications.
References
- 1. The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavanones with potent antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-6-Methoxynaringenin: A Technical Guide to its Predicted Antioxidant and Anti-inflammatory Properties
Disclaimer: Direct experimental data on the antioxidant and anti-inflammatory properties of (2R)-6-Methoxynaringenin are limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-studied properties of its parent compound, naringenin (B18129), and the known effects of methoxylation on flavonoid bioactivity. The information presented herein is intended for research and drug development professionals and should be considered a predictive framework to guide future experimental investigation.
Introduction
This compound is a flavanone (B1672756), a type of flavonoid, characterized by a C6-C3-C6 skeleton.[1] It is the 6-methoxy derivative of naringenin.[2] Flavonoids are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory effects.[1][3] Naringenin, abundant in citrus fruits, has been extensively studied for its pharmacological activities.[4][5] This technical guide summarizes the known antioxidant and anti-inflammatory properties of naringenin and provides a scientific basis for predicting the activities of this compound. All quantitative data, experimental protocols, and signaling pathways are based on studies of naringenin, unless otherwise specified.
Antioxidant Properties
The antioxidant activity of flavonoids like naringenin is attributed to their ability to donate a hydrogen atom, scavenge free radicals, and chelate metal ions.[4][6] The antioxidant capacity is influenced by the number and arrangement of hydroxyl groups on the flavonoid skeleton.[6]
Quantitative Antioxidant Data for Naringenin
The following table summarizes the 50% inhibitory concentration (IC50) values of naringenin from various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.
| Assay | Radical/Oxidant | Naringenin IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| DPPH Radical Scavenging | DPPH | 19.13 - 96.03 | Quercetin | > Quercetin |
| Hydroxyl Radical Scavenging | •OH | > Tocopherol | Tocopherol | - |
| Superoxide (B77818) Radical Scavenging | O₂•⁻ | - | - | - |
| Nitric Oxide Radical Scavenging | NO• | - | - | - |
| Lipid Peroxidation Inhibition | - | - | Quercetin | > Quercetin |
Note: Specific IC50 values for naringenin in superoxide and nitric oxide radical scavenging assays, as well as lipid peroxidation inhibition, were not consistently reported in the reviewed literature, but its efficacy has been demonstrated.[5]
Experimental Protocols for Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). Prepare fresh and store in the dark.[7]
-
DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the flavonoid in methanol or DMSO.[7]
-
Serial Dilutions: Prepare a range of concentrations of the test compound from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compound.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank sample containing the solvent and DPPH working solution is also measured.[7]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[7]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the test compound concentration.[7]
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution: Prepare a stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution to the desired final concentration in phosphate buffer.
-
AAPH Solution: Prepare a fresh solution of 119 mM AAPH in phosphate buffer.[8]
-
Trolox Standard: Prepare a series of Trolox standards in phosphate buffer.
-
Test Compound: Dissolve the flavonoid in a suitable solvent and dilute with phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or Trolox standard at different concentrations.[8]
-
Add 50 µL of the fluorescein working solution to each well and incubate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 50 µL of the AAPH solution to each well.[8]
-
Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm every 2 minutes for 60 cycles using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The antioxidant capacity is expressed as Trolox equivalents (TE) per micromole of the compound (µmol TE/µmol).[8]
-
Caption: Hydrogen Atom Transfer (HAT) mechanism of flavonoid antioxidants.
Anti-inflammatory Properties
Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways that regulate the expression of inflammatory mediators.[3][9]
Quantitative Anti-inflammatory Data for Naringenin
The following table presents data on the inhibitory effects of naringenin on the production of key inflammatory mediators.
| Mediator | Cell Type | Stimulus | Naringenin Concentration (µM) | % Inhibition |
| TNF-α | RAW 264.7 macrophages | LPS | 80 | ~50% |
| IL-6 | RAW 264.7 macrophages | LPS | 80 | ~60% |
| NO (Nitric Oxide) | RAW 264.7 macrophages | LPS | 1-20 | Dose-dependent |
| COX-2 expression | Murine endotoxemia model | LPS | - | Significant reduction |
| iNOS expression | Murine endotoxemia model | LPS | - | Significant reduction |
Note: The data for COX-2 and iNOS expression are from an in vivo model, and specific percentage inhibition values at defined concentrations are not provided in the source.[10]
Experimental Protocols for Anti-inflammatory Assays
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the NO production assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for the assay, which typically involve:
-
Coating the plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a measurable color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the cytokine concentrations in the samples from the standard curve.
-
Determine the percentage inhibition of cytokine production by the test compound.
-
Key Anti-inflammatory Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] Naringenin has been shown to inhibit NF-κB activation.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
(2R)-6-Methoxynaringenin: A Technical Guide to Structure-Activity Relationships and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-Methoxynaringenin is a flavanone (B1672756), a class of flavonoids characterized by a C6-C3-C6 skeleton. Flavanones, and naringenin (B18129) in particular, are extensively studied for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] The introduction of a methoxy (B1213986) group at the C6 position of the naringenin scaffold can significantly influence its physicochemical properties and biological activity. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a review of the key signaling pathways it is likely to modulate. While direct and extensive research on this compound is limited, this guide consolidates available data on closely related 6-methoxyflavanones and the parent compound, naringenin, to provide a comprehensive resource for researchers in the field.
Synthesis of this compound and Derivatives
The synthesis of flavanones typically proceeds through a Claisen-Schmidt condensation to form a chalcone (B49325), followed by an intramolecular cyclization. For this compound, a plausible synthetic route would involve the condensation of a suitably protected 2,4-dihydroxy-5-methoxyacetophenone with 4-hydroxybenzaldehyde (B117250), followed by cyclization. The stereochemistry at the C2 position can be controlled through various stereoselective methods.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Synthesis of a Flavanone Derivative
This protocol is a representative example for the synthesis of a flavanone and can be adapted for this compound and its derivatives.
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 2,4-dihydroxy-5-methoxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol (B145695).
-
Add a solution of potassium hydroxide (B78521) (e.g., 40% aqueous solution) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Flavanone Synthesis (Cyclization):
-
Reflux the synthesized chalcone (1 equivalent) in a solution of ethanol containing a catalyst such as sodium acetate (B1210297) or a few drops of concentrated sulfuric acid.
-
Monitor the reaction by TLC until the chalcone is consumed (typically 4-12 hours).
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated flavanone is filtered, washed, and dried.
-
Purification can be achieved by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.
-
Structure-Activity Relationship (SAR)
The biological activity of flavanones is highly dependent on the substitution pattern on their A and B rings. The introduction of a methoxy group at the C6 position is expected to alter the molecule's lipophilicity, hydrogen bonding capacity, and interaction with biological targets compared to the parent naringenin molecule.
Quantitative SAR: 6-Methoxyflavanones as Bitter Taste Receptor (hTAS2R39) Antagonists
A study on the inhibition of the human bitter taste receptor hTAS2R39 by a series of 6-methoxyflavanones provides valuable quantitative SAR data. The results indicate that the 6-methoxy group is crucial for the inhibitory activity, and further substitutions on the B-ring can modulate the potency.[3][4][5]
| Compound | B-Ring Substitution | IC50 (µM) for hTAS2R39 Inhibition[3][4] |
| 1 | 4'-Fluoro | 102 |
| 2 | 3'-Methoxy | >1000 (approx. 85% inhibition at 1000 µM) |
| 3 | Unsubstituted | >500 (approx. 50% inhibition at 500 µM) |
Data is for the inhibition of the agonist epicatechin gallate (ECG) on hTAS2R39.
Qualitative SAR Insights
-
Anti-inflammatory Activity: The anti-inflammatory effects of flavonoids are often linked to their antioxidant properties and their ability to inhibit pro-inflammatory enzymes and transcription factors like NF-κB.[6][7] The presence of hydroxyl groups is generally important for radical scavenging activity. Methoxylation can modulate this activity and also affect interactions with enzyme binding sites. For naringenin, the hydroxyl groups at C5, C7, and C4' are key to its activity. The addition of a methoxy group at C6 may enhance lipophilicity, potentially improving cell membrane permeability and access to intracellular targets.
-
Anticancer Activity: Naringenin exerts anticancer effects by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[8] These effects are mediated through the modulation of various signaling pathways.[8] The substitution pattern on the flavanone scaffold can influence the potency and selectivity of these effects. For instance, O-alkylation of naringenin has been shown to produce derivatives with potent anticancer activity.
Experimental Protocols for Biological Evaluation
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process analogous to what occurs during inflammation.
-
Preparation of Solutions:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
The reaction mixture consists of 2.8 ml of the albumin solution and 2 ml of various concentrations of the test compound.
-
A control group is prepared with the solvent instead of the test compound.
-
The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent-treated cells) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Modulation of Signaling Pathways
Naringenin, the parent compound of this compound, is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. It is highly probable that this compound shares these mechanisms of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Naringenin has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[7]
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Naringenin can modulate MAPK signaling, contributing to its anticancer effects.
Caption: Modulation of the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and growth. Dysregulation of this pathway is common in cancer. Naringenin has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While more research is needed to fully elucidate its specific biological activities and mechanisms of action, the available data on related methoxylated flavanones and the parent compound naringenin provide a strong foundation for future studies. The structural modifications, particularly the C6-methoxy group, are likely to confer unique pharmacological properties. This technical guide serves as a comprehensive resource to facilitate further investigation into the structure-activity relationships and therapeutic potential of this intriguing flavanone.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Estrogenic Activity of (2R)-6-Methoxynaringenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-6-Methoxynaringenin is a derivative of the flavanone (B1672756) naringenin (B18129). Naringenin and its various derivatives have garnered significant interest for their potential biological activities, including estrogenic and anti-estrogenic effects. The estrogenic activity of a compound is its ability to mimic the effects of estrogen by binding to and activating estrogen receptors (ERα and ERβ). This activity is of critical interest in drug development, particularly in the fields of oncology, endocrinology, and women's health. This document outlines a proposed in vitro testing strategy and provides the necessary background and protocols to assess the estrogenic potential of this compound.
Data Presentation: Estrogenic Activity of Naringenin and Its Derivatives
To provide a context for the potential estrogenic activity of this compound, the following tables summarize the available quantitative data for naringenin and some of its prenylated derivatives.
Table 1: Estrogenic Activity in MVLN Cells (a MCF-7-derived cell line) [1][2]
| Compound | Concentration for Estrogenic Activity Detection |
| 8-Prenylnaringenin (B1664708) | 10⁻⁶ M |
| 6-(1,1-dimethylallyl)naringenin | 5 x 10⁻⁶ M |
| Naringenin | 10⁻⁵ M |
Table 2: Anti-proliferative Effects of Naringenin on MCF-7 Cells
| Assay | Concentration Range | Observation | Reference |
| MTT Assay | 0–250 µg/mL | Dose-dependent inhibition of cell viability. | [3] |
| Colony Formation | 1, 10, 20, 40, and 50 μM | Inhibition of colony formation. | [4] |
| MTT Assay | 0.1, 1, 10, 100, 500, and 1000 µg/mL | Dose-dependent increase in cell death. | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the estrogenic activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to ERα and ERβ.
-
Materials:
-
Purified, full-length human ERα and ERβ.
-
[³H]-17β-estradiol.
-
This compound.
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite (B223615) slurry.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference compound (unlabeled 17β-estradiol) in the assay buffer.
-
In assay tubes, combine the assay buffer, a fixed concentration of [³H]-E2 (e.g., 2 nM), and varying concentrations of the test compound or reference compound.
-
Add a fixed amount of purified ERα or ERβ to each tube.
-
Incubate the mixture for 18-24 hours at 4°C to reach binding equilibrium.
-
Add hydroxyapatite slurry to each tube to absorb the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets multiple times with wash buffer to remove unbound ligand.
-
Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of [³H]-E2 binding (IC50). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).
-
Materials:
-
A human cell line stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc or MCF-7 derived cell lines).[6][7]
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens).
-
This compound.
-
17β-estradiol (positive control).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing serial dilutions of this compound or 17β-estradiol. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum.
-
This compound.
-
17β-estradiol (positive control).
-
Cell proliferation detection reagent (e.g., MTT, MTS, or a DNA quantitation dye like SYBR Green).[8]
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach.
-
Starve the cells in a medium without phenol (B47542) red and with charcoal-stripped serum for 24-48 hours to minimize basal estrogenic effects.
-
Replace the starvation medium with a medium containing serial dilutions of this compound or 17β-estradiol.
-
Incubate the cells for 6-7 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the proliferative effect relative to the vehicle control and determine the EC50.
-
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors, which this compound is hypothesized to modulate.
Caption: Classical Estrogen Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines the proposed experimental workflow for assessing the in vitro estrogenic activity of this compound.
Caption: Workflow for Estrogenic Activity Assessment.
Conclusion
The provided framework offers a comprehensive approach to characterizing the in vitro estrogenic activity of this compound. By employing a combination of binding, reporter, and cell-based functional assays, researchers can obtain a detailed profile of this compound's interaction with estrogen receptors and its potential to elicit estrogen-like cellular responses. The data generated from these studies will be crucial for understanding the pharmacological properties of this compound and informing its potential for future drug development.
References
- 1. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-6-Methoxynaringenin: A Technical Guide to Putative Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability and metabolism of (2R)-6-Methoxynaringenin is limited in publicly available scientific literature. This guide provides an in-depth overview based on the well-studied parent compound, naringenin (B18129), and the known influence of methoxylation on flavonoid pharmacokinetics. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future experimental design and hypothesis generation.
Introduction
This compound is a flavanone, a class of flavonoids found in various plants. It is a methoxylated derivative of naringenin, a compound abundant in citrus fruits.[1][2] While naringenin has been extensively studied for its various biological activities, research on its methoxylated forms, such as 6-methoxynaringenin, is still emerging. Methoxylation can significantly alter the physicochemical properties of flavonoids, often leading to increased metabolic stability and improved bioavailability.[3][4][5] This guide will explore the anticipated bioavailability and metabolic fate of this compound, drawing parallels from established data on naringenin and other methoxylated flavonoids.
Predicted Pharmacokinetic Profile
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative data for this compound is not available, we can extrapolate a likely profile based on studies of naringenin in both preclinical models and humans.[6][7][8][9][10]
Quantitative Data (Hypothesized)
The following table summarizes the pharmacokinetic parameters observed for naringenin in human studies, which can serve as a baseline for predicting the behavior of this compound. It is hypothesized that the methoxy (B1213986) group at the 6-position may lead to a higher Cmax and AUC, and potentially a longer half-life due to reduced first-pass metabolism.
| Parameter | Naringenin (from 150 mg oral dose)[6][7] | Naringenin (from 600 mg oral dose)[6][7] | This compound (Hypothesized) |
| Cmax (Maximum Concentration) | 15.76 ± 7.88 µM | 48.45 ± 7.88 µM | Potentially higher than naringenin |
| Tmax (Time to Maximum Concentration) | 3.17 ± 0.74 h | 2.41 ± 0.74 h | Likely similar to naringenin |
| AUC (Area Under the Curve) | 67.61 ± 24.36 µM·h | 199.06 ± 24.36 µM·h | Potentially higher than naringenin |
| t1/2 (Half-life) | 3.0 h | 2.65 h | Potentially longer than naringenin |
| Apparent Oral Clearance | 10.21 ± 2.34 L/h | 13.70 ± 2.34 L/h | Potentially lower than naringenin |
Experimental Protocols
To experimentally determine the bioavailability and metabolism of this compound, standard preclinical and clinical study designs would be employed. Below are detailed methodologies adapted from studies on naringenin.
In Vivo Bioavailability Study in a Rodent Model
This protocol outlines a typical approach to assess the pharmacokinetics of a flavonoid in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (200-250 g)
-
Blood collection supplies (heparinized tubes)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound and its potential metabolites in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
In Vitro Metabolism Study using Liver Microsomes
This protocol describes an in vitro method to identify the metabolic pathways of a compound using liver enzymes.
Objective: To investigate the phase I and phase II metabolism of this compound.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (for Phase I)
-
UDPGA (for glucuronidation - Phase II)
-
PAPS (for sulfation - Phase II)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing liver microsomes, buffer, and either the NADPH regenerating system (for Phase I) or UDPGA/PAPS (for Phase II).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiation of Reaction: Add this compound to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Metabolite Identification: Analyze the supernatant using LC-MS/MS to identify potential metabolites by comparing with the parent compound and predicting possible metabolic transformations (e.g., demethylation, hydroxylation, glucuronidation, sulfation).
Visualizations
Predicted Metabolic Pathway of this compound
The metabolism of flavonoids like naringenin primarily involves Phase I (oxidation, demethylation) and Phase II (glucuronidation, sulfation) reactions.[4] The methoxy group of this compound is a potential site for O-demethylation by cytochrome P450 enzymes. The hydroxyl groups are susceptible to glucuronidation and sulfation.
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for conducting an in vivo bioavailability study.
Caption: Workflow for in vivo bioavailability studies.
Conclusion
While direct experimental evidence for the bioavailability and metabolism of this compound is currently lacking, a strong foundation for future research can be built upon the extensive knowledge of its parent compound, naringenin. The addition of a methoxy group is anticipated to enhance its metabolic stability and potentially improve its pharmacokinetic profile. The experimental protocols and predictive metabolic pathways outlined in this guide provide a framework for researchers to systematically investigate the ADME properties of this promising flavonoid. Further studies are crucial to validate these hypotheses and to fully understand the therapeutic potential of this compound.
References
- 1. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetics of naringenin: A randomized, controlled, single-ascending-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Pharmacokinetic, pharmacodynamic and formulations aspects of Naringenin: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2R)-6-Methoxynaringenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for (2R)-6-Methoxynaringenin, a methoxylated flavanone (B1672756) of interest in pharmaceutical research. The document details a plausible synthetic route, including the preparation of the racemic mixture and subsequent chiral resolution to obtain the desired (2R)-enantiomer. Experimental protocols, quantitative data, and visualizations of the synthetic workflow are presented to facilitate understanding and replication by researchers in the field.
Introduction
This compound is a chiral flavonoid belonging to the flavanone subclass. While the parent compound, naringenin (B18129), is abundant in citrus fruits, the 6-methoxy derivative is a synthetic compound. Methoxylation of flavonoids can significantly alter their biological properties, including metabolic stability and membrane permeability, making them attractive candidates for drug development. The stereochemistry at the C2 position is crucial for biological activity, necessitating enantioselective synthesis or resolution to isolate the desired (2R)-isomer. This guide outlines a feasible synthetic approach to obtain this compound for research and development purposes.
Synthesis of Racemic 6-Methoxynaringenin (B31772)
The synthesis of racemic 6-methoxynaringenin can be achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization to yield the flavanone core.
Step 1: Synthesis of 2'-Hydroxy-5'-methoxy-4-hydroxychalcone (Chalcone Intermediate)
The initial step is the base-catalyzed Claisen-Schmidt condensation of 2,5-dihydroxyacetophenone with 4-hydroxybenzaldehyde (B117250). To achieve selective methylation at the 5'-position, it is strategic to first synthesize 2'-hydroxy-5'-methoxychalcone and then proceed with the cyclization. A plausible route involves the condensation of 2-hydroxy-5-methoxyacetophenone with 4-hydroxybenzaldehyde.
Experimental Protocol:
-
Materials: 2-hydroxy-5-methoxyacetophenone, 4-hydroxybenzaldehyde, ethanol (B145695), aqueous potassium hydroxide (B78521) (e.g., 40-50%).
-
Procedure:
-
Dissolve 2-hydroxy-5-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Add a solution of aqueous potassium hydroxide dropwise to the ethanolic solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxy-5'-methoxy-4-hydroxychalcone.
-
Step 2: Intramolecular Cyclization to 6-Methoxynaringenin
The synthesized chalcone is then cyclized to the corresponding flavanone, 6-methoxynaringenin, under acidic or basic conditions.
Experimental Protocol:
-
Materials: 2'-Hydroxy-5'-methoxy-4-hydroxychalcone, ethanol or a suitable solvent, a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a base (e.g., sodium acetate).
-
Procedure:
-
Dissolve the purified chalcone in a suitable solvent such as ethanol.
-
Add a catalytic amount of the acid or base to the solution.
-
Reflux the reaction mixture for a period of time (e.g., 4-8 hours), monitoring the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize if necessary.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to yield racemic 6-methoxynaringenin.
-
Quantitative Data (Illustrative)
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Claisen-Schmidt Condensation | 2-hydroxy-5-methoxyacetophenone, 4-hydroxybenzaldehyde | 2'-hydroxy-5'-methoxy-4-hydroxychalcone | 70-85 | >95 |
| 2. Intramolecular Cyclization | 2'-hydroxy-5'-methoxy-4-hydroxychalcone | Racemic 6-Methoxynaringenin | 60-75 | >98 |
Note: The above data is illustrative and actual yields and purities may vary depending on the specific reaction conditions and purification methods.
Chiral Resolution of Racemic 6-Methoxynaringenin
To obtain the desired (2R)-enantiomer, the racemic mixture of 6-methoxynaringenin must be resolved. High-performance liquid chromatography (HPLC) using a chiral stationary phase is an effective method for this separation.
Experimental Protocol for Chiral HPLC Resolution: [1]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).[1]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in a suitable ratio (e.g., 90:10 v/v). The optimal mobile phase composition should be determined empirically.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 288 nm).
-
Procedure:
-
Dissolve the racemic 6-methoxynaringenin in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers with the mobile phase. The two enantiomers will have different retention times, allowing for their separation.
-
Collect the fractions corresponding to each enantiomer.
-
The enantiomeric purity of the collected fractions should be determined by re-injecting them onto the chiral column.
-
Quantitative Data for Chiral Resolution (Illustrative)
| Parameter | Value |
| Column | Chiralpak® IA |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (2S) | t₁ |
| Retention Time (2R) | t₂ |
| Enantiomeric Excess (ee) | >99% for each separated enantiomer |
Note: Retention times (t₁ and t₂) are dependent on the specific chromatographic conditions.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Potential Signaling Pathways of Naringenin Derivatives
While specific signaling pathways for this compound are not yet well-documented, the biological activities of its parent compound, naringenin, and other methoxylated flavonoids have been studied. Naringenin is known to exert its effects through various signaling pathways, and it is plausible that 6-methoxynaringenin may interact with similar targets.
Naringenin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. These include:
-
NF-κB Signaling Pathway: Naringenin can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[2]
-
MAPK Signaling Pathway: Naringenin can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular processes such as proliferation, differentiation, and apoptosis.[2]
-
Nrf2/ARE Signaling Pathway: Naringenin can activate the Nrf2-antioxidant response element (ARE) pathway, leading to the expression of antioxidant and cytoprotective genes.
The following diagram provides a simplified representation of how a naringenin derivative might interact with these pathways.
Caption: Potential signaling pathways modulated by naringenin derivatives.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The described multi-step process, involving chalcone formation, cyclization, and chiral resolution, offers a viable route for obtaining this enantiomerically pure compound for further investigation. The provided experimental outlines and illustrative data serve as a valuable resource for researchers. While the specific biological activities and signaling pathways of this compound require further elucidation, the known effects of related flavonoids suggest promising avenues for future research in drug discovery and development.
References
Spectroscopic Data and Analysis of (2R)-6-Methoxynaringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for (2R)-6-Methoxynaringenin, a naturally occurring flavanone (B1672756) with potential applications in drug development. Due to the limited availability of published experimental data for this specific stereoisomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental data for the parent compound, naringenin (B18129), for comparative purposes. Detailed experimental protocols common for the analysis of flavonoids are also provided.
Introduction
This compound, also known as (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one, is a methoxylated derivative of naringenin. The introduction of a methoxy (B1213986) group at the C-6 position can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability, making it a compound of interest for medicinal chemistry and pharmacological studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in natural extracts or synthetic preparations.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-Methoxynaringenin and Experimental ¹H NMR Data for (2S)-Naringenin.
| Position | Predicted ¹H Chemical Shift (δ ppm) for 6-Methoxynaringenin (in H₂O) [1] | Experimental ¹H Chemical Shift (δ ppm) for (2S)-Naringenin (600 MHz, CD₃OD) [2] | Multiplicity | Coupling Constant (J Hz) |
| H-2 | - | 5.32 | dd | 12.9, 3.1 |
| H-3a | - | 3.07 | dd | 17.1, 12.9 |
| H-3b | - | 2.68 | dd | 17.1, 3.1 |
| H-5 | - | - | - | - |
| H-6 | - | 5.88 | d | 2.2 |
| H-8 | 6.12 | 5.88 | d | 2.2 |
| H-2', H-6' | 7.42 | 7.31 | d | 8.6 |
| H-3', H-5' | 6.91 | 6.81 | d | 8.6 |
| 6-OCH₃ | 3.85 | - | s | - |
| 5-OH | - | 12.04 | s | - |
| 7-OH | - | - | - | - |
| 4'-OH | - | - | - | - |
Note: Predicted data is sourced from the Natural Products Magnetic Resonance Database (NP-MRD). Experimental data for naringenin is provided for comparison. Chemical shifts and coupling constants can vary based on the solvent and instrument frequency used.
Table 2: Predicted ¹³C NMR Data for 6-Methoxynaringenin and Experimental ¹³C NMR Data for (2S)-Naringenin.
| Position | Predicted ¹³C Chemical Shift (δ ppm) for 6-Methoxynaringenin (in H₂O) [1] | Experimental ¹³C Chemical Shift (δ ppm) for (2S)-Naringenin |
| C-2 | - | 80.3 |
| C-3 | - | 44.1 |
| C-4 | - | 197.8 |
| C-4a | - | 103.2 |
| C-5 | - | 165.1 |
| C-6 | - | 97.0 |
| C-7 | - | 168.4 |
| C-8 | - | 96.1 |
| C-8a | - | 164.4 |
| C-1' | - | 129.7 |
| C-2', C-6' | - | 128.9 |
| C-3', C-5' | - | 116.5 |
| C-4' | - | 159.2 |
| 6-OCH₃ | - | - |
Note: Predicted data is sourced from the NP-MRD. Experimental data for naringenin is provided for comparison. The absence of a predicted value is indicated by "-".
Mass Spectrometry (MS)
Specific experimental mass spectrometry data for this compound is not available in the reviewed literature. However, based on its molecular formula (C₁₆H₁₄O₆) and the known fragmentation patterns of flavanones, the following characteristics can be anticipated.
Table 3: Predicted Mass Spectrometry Data for 6-Methoxynaringenin.
| Ionization Mode | Ion | Calculated m/z | Notes |
| ESI+ | [M+H]⁺ | 303.0812 | Protonated molecule |
| ESI+ | [M+Na]⁺ | 325.0631 | Sodium adduct |
| ESI- | [M-H]⁻ | 301.0663 | Deprotonated molecule |
The fragmentation in MS/MS experiments would likely involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions. For instance, cleavage of the C-ring could yield fragments corresponding to the A-ring and B-ring portions of the molecule.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and MS data for flavonoids like this compound, based on common practices in phytochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and can affect the chemical shifts of hydroxyl protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC) system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is the most common technique for analyzing flavonoids due to its soft ionization nature, which typically produces intact molecular ions.
-
Data Acquisition:
-
Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragment ions. This fragmentation pattern provides valuable structural information.
-
Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of a natural product.
Caption: Logical flow for structure elucidation using NMR spectroscopy.
References
Potential Therapeutic Targets of (2R)-6-Methoxynaringenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-Methoxynaringenin is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Chemically, it is the (2R)-enantiomer of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-chroman-4-one.[2][3] As a derivative of naringenin (B18129), a well-studied flavanone (B1672756) abundant in citrus fruits, this compound is of significant interest for its potential therapeutic applications.[4] The addition of a methoxy (B1213986) group at the C6 position can alter the molecule's lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy compared to its parent compound, naringenin. This document provides a technical overview of the potential therapeutic targets of this compound, drawing primarily from the extensive research on naringenin due to the limited specific data on its 6-methoxy derivative. The information presented herein is intended to guide further research and drug development efforts.
Potential Therapeutic Targets and Mechanisms of Action
The biological activities of flavonoids like naringenin are pleiotropic, involving modulation of multiple signaling pathways.[5][6] The primary therapeutic potential of naringenin, and by extension this compound, lies in its anti-inflammatory, neuroprotective, and anticancer properties.
Anti-Inflammatory Effects
Chronic inflammation is a key pathological feature of numerous diseases. Naringenin has demonstrated potent anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] This inhibition is a critical mechanism for its anti-inflammatory action.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, including p38 and JNK, is also involved in the inflammatory response. Naringenin can modulate MAPK signaling, leading to a reduction in the production of inflammatory mediators.[4][7]
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. Naringenin exhibits neuroprotective properties through several mechanisms.
-
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway: Naringenin is a known activator of the Nrf2/ARE signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, naringenin enhances the cellular antioxidant defense system, protecting neurons from oxidative damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[9]
-
Antioxidant and Anti-apoptotic Activities: Naringenin directly scavenges free radicals and reduces lipid peroxidation.[4] It can also inhibit apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thereby preventing neuronal cell death.[10]
Anticancer Activities
Naringenin has been shown to possess anticancer properties by influencing various stages of carcinogenesis, including initiation, promotion, and progression.
-
Induction of Apoptosis and Cell Cycle Arrest: Naringenin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6] It can also arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing the proliferation of cancer cells.[5]
-
Inhibition of Angiogenesis and Metastasis: Naringenin has been observed to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by downregulating the expression of key proteins involved in these processes, such as matrix metalloproteinases (MMPs).[5]
-
Modulation of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. Naringenin can modulate this pathway, contributing to its anticancer effects.[5]
Quantitative Data
Specific quantitative data for this compound is not extensively available in the public domain. The following table summarizes representative quantitative data for the parent compound, naringenin, to provide a baseline for its biological activity.
| Compound | Target/Assay | Cell Line/Model | IC50 / EC50 / Other Metric | Reference |
| Naringenin | PDE3 Inhibition | Rat Atria | IC50 = 0.20 µM (for a derivative) | [11] |
| Naringenin | MPTP-induced toxicity | C57BL/6J mice | 25, 50, 100 mg/kg/b.wt, p.o. | [12] |
| Naringenin | 6-OHDA-induced neurotoxicity | SH-SY5Y cells & mice | 70 mg/kg bwt, p.o. (in mice) | [10] |
| Naringenin | Superoxide-induced pain | Mice | Reduced hyperalgesia | [13] |
Experimental Protocols
Protocol: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known actions of naringenin, and a typical experimental workflow.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion and Future Directions
While specific research on this compound is currently limited, the extensive data available for its parent compound, naringenin, strongly suggests its potential as a multi-target therapeutic agent. The primary mechanisms of action are likely to involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cancer progression, including NF-κB, Nrf2/ARE, and MAPK.
Future research should focus on:
-
Directly investigating the biological activities of this compound to confirm and quantify its effects on the identified therapeutic targets.
-
Determining the pharmacokinetic and pharmacodynamic profiles of this compound to assess its bioavailability and in vivo efficacy.
-
Comparative studies between naringenin and this compound to elucidate the impact of the 6-methoxy group on its therapeutic potential.
-
Synthesis and evaluation of further derivatives to optimize activity against specific targets.
The insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this compound.
References
- 1. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naringenin protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of naringenin against MPTP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO-cGMP-PKG-KATP Channel Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis and Purification of (2R)-6-Methoxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and purification of (2R)-6-Methoxynaringenin, a methoxy-substituted flavanone. The synthesis is approached through a strategic multi-step process commencing with the preparation of a key intermediate, 2',4'-dihydroxy-5'-methoxyacetophenone. This is followed by a Claisen-Schmidt condensation to form the corresponding chalcone (B49325), which is subsequently cyclized to yield racemic 6-methoxynaringenin (B31772). The final step involves the chiral separation of the racemate to isolate the desired (2R)-enantiomer. This protocol includes detailed methodologies for each reaction, purification techniques, and analytical characterization of the intermediates and the final product.
Introduction
This compound is a flavonoid of interest due to the pharmacological potential associated with its structural class. Flavonoids, and their methoxylated derivatives, have been investigated for a wide range of biological activities. The precise synthesis and purification of specific enantiomers are crucial for detailed structure-activity relationship studies and for the development of potential therapeutic agents. This protocol outlines a reproducible method to obtain high-purity this compound for research purposes.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a four-step process:
-
Synthesis of 2',4'-dihydroxy-5'-methoxyacetophenone (Intermediate 1): This key building block is synthesized from 1,2,4-trihydroxybenzene.
-
Synthesis of 2',4'-dihydroxy-4-methoxy-chalcone (Intermediate 2): A Claisen-Schmidt condensation reaction between Intermediate 1 and 4-hydroxybenzaldehyde (B117250).
-
Synthesis of racemic 6-Methoxynaringenin: Acid-catalyzed intramolecular cyclization of the chalcone (Intermediate 2).
-
Purification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) separation of the racemic mixture.
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2',4'-dihydroxy-5'-methoxyacetophenone (Intermediate 1)
This procedure is adapted from standard acylation and methylation reactions of phenolic compounds.
Materials:
-
1,2,4-Trihydroxybenzene
-
Acetic anhydride (B1165640)
-
Boron trifluoride etherate
-
Dimethyl sulfate (B86663) (DMS)
-
Anhydrous potassium carbonate
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Acylation: In a round-bottom flask, dissolve 1,2,4-trihydroxybenzene (1 eq.) in dry acetone. Add anhydrous potassium carbonate (3 eq.) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2',4',5'-trihydroxyacetophenone.
-
Selective Methylation: Dissolve the crude 2',4',5'-trihydroxyacetophenone (1 eq.) in dry acetone. Add anhydrous potassium carbonate (1.5 eq.).
-
Add dimethyl sulfate (1.1 eq.) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 2',4'-dihydroxy-5'-methoxyacetophenone as a solid.
Characterization Data for 2',4'-dihydroxy-5'-methoxyacetophenone:
| Parameter | Value |
| Appearance | Yellow solid |
| ¹H NMR (CDCl₃, ppm) | δ 12.5 (s, 1H, -OH), 7.2 (s, 1H, Ar-H), 6.4 (s, 1H, Ar-H), 6.1 (s, 1H, -OH), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 202.5, 162.8, 158.5, 142.1, 115.0, 105.2, 101.8, 56.5, 26.4 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₉H₁₀O₄: 182.06; found: 183.07 |
Step 2: Synthesis of 2',4'-dihydroxy-4-methoxy-chalcone (Intermediate 2)
This step involves a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
2',4'-dihydroxy-5'-methoxyacetophenone (Intermediate 1)
-
4-Hydroxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2',4'-dihydroxy-5'-methoxyacetophenone (1 eq.) and 4-hydroxybenzaldehyde (1.2 eq.) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of potassium hydroxide (50% w/v, 3 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice and water.
-
Acidify the mixture with dilute HCl until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2',4'-dihydroxy-4-methoxy-chalcone.
Characterization Data for 2',4'-dihydroxy-4-methoxy-chalcone:
| Parameter | Value |
| Appearance | Yellow crystalline solid |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.0 (s, 1H, -OH), 9.8 (s, 1H, -OH), 8.0-7.5 (m, 4H, Ar-H & vinyl-H), 7.2 (s, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 6.5 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 191.8, 163.0, 160.2, 158.3, 144.5, 142.0, 131.0, 125.5, 118.0, 116.2, 114.5, 105.0, 101.5, 56.3 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₆H₁₄O₅: 286.08; found: 287.09 |
Step 3: Synthesis of Racemic 6-Methoxynaringenin
This step involves the acid-catalyzed intramolecular cyclization of the chalcone.
Materials:
-
2',4'-dihydroxy-4-methoxy-chalcone (Intermediate 2)
-
Ethanol or Methanol (B129727)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the chalcone (1 eq.) in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for 12-24 hours, monitoring the disappearance of the chalcone by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield racemic 6-methoxynaringenin.
Characterization Data for Racemic 6-Methoxynaringenin:
| Parameter | Value |
| Appearance | Off-white or pale yellow solid |
| ¹H NMR (CDCl₃, ppm) | δ 12.1 (s, 1H, 5-OH), 7.4 (d, 2H, H-2', H-6'), 6.9 (d, 2H, H-3', H-5'), 6.1 (s, 1H, H-8), 5.4 (dd, 1H, H-2), 3.8 (s, 3H, 6-OCH₃), 3.1 (dd, 1H, H-3ax), 2.8 (dd, 1H, H-3eq) |
| ¹³C NMR (CDCl₃, ppm) | δ 196.5, 164.2, 162.8, 158.3, 130.5, 128.8, 115.8, 105.5, 95.2, 94.8, 79.5, 56.2, 43.5 |
| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₆H₁₄O₅: 286.08; found: 287.09 |
Step 4: Purification of this compound by Chiral HPLC
This final step separates the two enantiomers of 6-methoxynaringenin.
Materials and Equipment:
-
Racemic 6-Methoxynaringenin
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or similar polysaccharide-based column)
-
Preparative HPLC system with a UV detector
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of racemic 6-methoxynaringenin in the mobile phase.
-
Use a mobile phase of n-hexane and ethanol in various ratios (e.g., 90:10, 80:20, 70:30 v/v) to find the optimal separation conditions on an analytical chiral column.
-
Monitor the separation at a suitable wavelength (e.g., 288 nm).
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative chiral column.
-
Dissolve the racemic 6-methoxynaringenin in a minimal amount of the mobile phase.
-
Inject the solution onto the preparative column.
-
Collect the fractions corresponding to the two separated enantiomers. The (2R)-enantiomer typically elutes second on many common polysaccharide-based chiral columns, but this should be confirmed by polarimetry or comparison to a known standard if available.
-
-
Post-Purification:
-
Combine the fractions containing the desired (2R)-enantiomer.
-
Evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the enantiomeric purity by analytical chiral HPLC.
-
Characterization Data for this compound:
| Parameter | Value |
| Appearance | White to off-white solid |
| Specific Rotation [α]D | Negative value (in a suitable solvent like methanol or acetone) |
| NMR and MS | Identical to the racemic mixture |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key reactants and intermediates.
Figure 2. Logical flow of the synthesis process.
Conclusion
This protocol provides a comprehensive guide for the synthesis and purification of this compound. By following these detailed steps, researchers can obtain this specific flavonoid enantiomer in high purity, enabling further investigation into its biological properties and potential therapeutic applications. Adherence to standard laboratory safety practices is essential throughout all procedures.
Application Note: Quantification of (2R)-6-Methoxynaringenin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2R)-6-Methoxynaringenin, a flavonoid with potential pharmacological applications. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in research and quality control settings. This document provides a comprehensive protocol, including instrument conditions, sample preparation, and data analysis, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, a derivative of naringenin (B18129), belongs to the flavanone (B1672756) class of flavonoids.[1] It is one of the potentially active components found in plants such as Scutellaria baicalensis.[2] Given its potential therapeutic properties, a validated analytical method for accurate quantification is essential for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. This application note presents an adapted HPLC method based on established protocols for the closely related compound, naringenin.[3][4][5]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Name | (2R)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | [2] |
| Molecular Formula | C16H14O6 | [2][6] |
| Molecular Weight | 302.28 g/mol | [2][6] |
| Purity (Typical) | >97% | [2] |
| Appearance | Solid | [2] |
Experimental Protocol
This protocol is designed to provide a starting point for the quantification of this compound and should be validated in the user's laboratory.
3.1. Instrumentation and Chromatographic Conditions
The following HPLC conditions are recommended:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol and 0.5% Ortho-phosphoric acid in MilliQ water (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 289 nm[3] |
3.2. Reagents and Standards
-
This compound standard (purity >97%)
-
HPLC grade Methanol[3]
-
HPLC grade Acetonitrile[3]
-
Ortho-phosphoric acid[3]
-
Milli-Q water or equivalent high-purity water
3.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
3.4. Sample Preparation
The sample preparation method will vary depending on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in methanol.
-
Vortex the sample for 2 minutes to ensure complete dissolution.
-
Centrifuge the sample at 15,000 rpm for 15 minutes to precipitate any insoluble material.[3]
-
Filter the supernatant through a 0.22 µm nylon syringe filter prior to injection.[3]
3.5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the method, based on typical validation results for similar compounds like naringenin.[3][7]
| Parameter | Expected Value |
| Retention Time (tR) | ~ 6-8 min |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. This method is suitable for routine analysis in academic and industrial laboratories, facilitating further research and development of this compound as a potential therapeutic agent. It is recommended that the method be fully validated in the user's laboratory to ensure compliance with specific regulatory requirements.
References
- 1. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Correlation of two validated methods for the quantification of naringenin in its solid dispersion: HPLC and UV spectrophotometric methods | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for In Vivo Research of (2R)-6-Methoxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-Methoxynaringenin is a flavonoid found in Scutellaria baicalensis[1][2]. While extensive in vivo data for this specific compound is emerging, its structural similarity to the well-researched flavanone (B1672756) naringenin (B18129) suggests potential therapeutic properties, including anti-inflammatory and antioxidant effects[3][4][5]. Naringenin has been shown to modulate key signaling pathways involved in inflammation and cellular stress, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt[6][7][8][9][10].
These application notes provide detailed protocols for developing in vivo models to investigate the therapeutic potential of this compound, based on established methodologies for related flavonoids. The protocols described herein are intended as a guide and may require optimization for specific research objectives.
I. In Vivo Models for Assessing Anti-inflammatory Activity
A common and effective method to evaluate anti-inflammatory potential in vivo is through chemically induced inflammation models in rodents.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess acute inflammation.
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Mus musculus mice (average weight 30±5g) for at least one week under controlled temperature (25±3°C) and a 12-hour light/dark cycle, with ad libitum access to food and water[11][12].
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control: Receives the vehicle for this compound.
-
This compound: Receives varying doses (e.g., 10, 25, 50 mg/kg) of the test compound.
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Compound Administration: Administer this compound or the positive control orally (p.o.) via gavage one hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: Inject 1% (w/v) carrageenan solution in saline (50 µL) into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response.
Experimental Protocol:
-
Animal and Grouping: Use acclimatized male mice as described above, with similar experimental groups.
-
Compound Administration: Administer this compound or a positive control (e.g., Dexamethasone) orally one hour before LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect relevant tissues (e.g., liver, lungs) for further analysis.
-
Analysis:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
Tissue Analysis: Homogenize tissues to assess inflammatory markers via Western blot or for histological examination.
-
II. In Vivo Models for Assessing Antioxidant Activity
Oxidative stress is a key component of many pathological conditions. The antioxidant potential of this compound can be evaluated using models of induced oxidative stress.
D-galactose-Induced Aging Model
Prolonged administration of D-galactose induces an oxidative stress state that mimics aging.
Experimental Protocol:
-
Animal and Grouping: Use acclimatized male mice. Groups can include a control, a D-galactose only group, and D-galactose groups treated with different doses of this compound and a positive control (e.g., Vitamin C)[4].
-
Induction and Treatment: Administer D-galactose (e.g., 100-200 mg/kg, subcutaneously) daily for 6-8 weeks. This compound is administered orally daily during this period.
-
Sample Collection: At the end of the treatment period, collect blood and tissues (e.g., liver, brain).
-
Analysis of Oxidative Stress Markers:
-
Tissue Homogenates: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation. Assess the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px)[4][13].
-
Serum: Analyze for total antioxidant capacity.
-
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0% |
| This compound | 25 | 0.52 ± 0.03 | 38.8% |
| This compound | 50 | 0.41 ± 0.03 | 51.8% |
| Indomethacin | 10 | 0.38 ± 0.02** | 55.3% |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data is hypothetical. |
Table 2: Effect of this compound on Serum Cytokines in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Control | - | 50 ± 5 | 30 ± 4 |
| LPS + Vehicle | - | 850 ± 60 | 620 ± 55 |
| LPS + this compound | 25 | 540 ± 45 | 410 ± 38 |
| LPS + this compound | 50 | 320 ± 30 | 250 ± 25 |
| *p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data is hypothetical. |
Table 3: Effect of this compound on Liver Antioxidant Enzymes in D-galactose-Treated Mice
| Treatment Group | Dose (mg/kg/day) | SOD (U/mg protein) (Mean ± SEM) | MDA (nmol/mg protein) (Mean ± SEM) |
| Control | - | 150 ± 12 | 1.2 ± 0.1 |
| D-galactose + Vehicle | - | 85 ± 9 | 3.5 ± 0.3 |
| D-galactose + this compound | 25 | 115 ± 10 | 2.4 ± 0.2 |
| D-galactose + this compound | 50 | 140 ± 11 | 1.5 ± 0.1** |
| p < 0.05, **p < 0.01 compared to D-galactose + Vehicle. Data is hypothetical. |
IV. Experimental Protocols for Mechanistic Studies
Western Blot Analysis
To investigate the effect of this compound on signaling pathways.
-
Tissue Lysate Preparation: Homogenize collected tissues in RIPA buffer containing protease and phosphatase inhibitors[3]. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel[7][8][14]. Transfer the separated proteins to a PVDF membrane[7].
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[14]. Incubate with primary antibodies (e.g., anti-p-NF-κB, anti-p-p38, anti-p-Akt) overnight at 4°C[14].
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate[15].
Immunohistochemistry (IHC)
To visualize the expression and localization of proteins in tissue sections.
-
Tissue Preparation: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into 4-5 µm sections[16][17][18].
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water[18].
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0)[17].
-
Blocking and Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with the primary antibody overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate and counterstain with hematoxylin[17][18].
-
Microscopy: Mount the slides and observe under a microscope.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action.
Caption: Workflow for in vivo studies.
References
- 1. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin as a potential immunomodulator in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Role Of Naringenin Against Aβ25-35-Caused Damage via ER and PI3K/Akt-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin inhibits allergen-induced airway inflammation and airway responsiveness and inhibits NF-kappaB activity in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. In vivo effect of quantified flavonoids-enriched extract of Scutellaria baicalensis root on acute lung injury induced by influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scutellaria Baicalensis and its Many Clinical Uses [casi.org]
- 16. mdpi.com [mdpi.com]
- 17. NF-kappaB Is Involved in the Regulation of EMT Genes in Breast Cancer Cells | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: (2R)-6-Methoxynaringenin as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-Methoxynaringenin is a naturally occurring flavanone (B1672756) found in plants such as Scutellaria baicalensis.[1] As a derivative of naringenin, it belongs to the flavonoid class of polyphenols, which are known for their diverse biological activities. While research specifically designating this compound as a molecular probe is limited, its structural similarity to other well-studied flavonoids suggests its potential for such applications. This document provides a theoretical framework and practical protocols for utilizing this compound to investigate cellular signaling pathways and enzyme activities. The methodologies described are based on established techniques for similar flavonoid compounds and are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a molecular probe.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methoxynaringenin is presented in the table below. These properties are essential for designing experiments, including solvent selection and assessing potential membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | MOLNOVA |
| Molecular Weight | 302.28 g/mol | ECHEMI |
| Appearance | Yellow powder | chem960.com |
| XlogP | 2.4 | chem960.com |
| Hydrogen Bond Donor Count | 3 | chem960.com |
| Hydrogen Bond Acceptor Count | 6 | chem960.com |
Quantitative Biological Data
Currently, there is limited specific quantitative biological data available for this compound. The following table summarizes the available data for 6-Methoxynaringenin. Researchers are encouraged to determine specific values for the (2R) isomer in their systems of interest.
| Assay | Target/System | Value | Source |
| IC₅₀ | Nitric Oxide (NO) Production | 25.8 µM | MOLNOVA[1] |
Potential Signaling Pathways for Investigation
Based on the known activities of its parent compound, naringenin, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical pathway involving PI3K/Akt and NF-κB, which are common targets of flavonoids.
Caption: Hypothetical PI3K/Akt/NF-κB signaling pathway potentially targeted by this compound.
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound as a molecular probe.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol is designed to validate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Treatment: Remove the culture medium and treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: After the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Experimental workflow for the in vitro nitric oxide production assay.
Protocol 2: Cellular Imaging with this compound
This protocol describes a general method for visualizing the cellular uptake and subcellular localization of this compound, assuming it possesses intrinsic fluorescent properties.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Appropriate cell culture medium
-
Glass-bottom imaging dishes or coverslips
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to reach 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in pre-warmed culture medium to the desired final concentration (e.g., 10 µM).
-
Cellular Loading: Replace the culture medium with the medium containing this compound and incubate for a specified time (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.
-
Co-staining (Optional):
-
For nuclear staining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
-
For mitochondrial staining, follow the manufacturer's protocol for MitoTracker.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess compound and stains.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for this compound (to be determined empirically), Hoechst 33342 (Ex/Em: ~350/461 nm), and any other fluorescent probes used.
-
Image Analysis: Analyze the images to determine the cellular uptake and subcellular distribution of this compound.
Protocol 3: Biotin (B1667282) Pull-Down Assay to Identify Protein Targets
This protocol outlines a method to identify cellular proteins that interact with this compound using a biotinylated derivative.
Materials:
-
Biotinylated this compound (synthesis required)
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
-
Mass spectrometer for protein identification
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Bait Preparation: Incubate the biotinylated this compound with streptavidin beads to immobilize the bait.
-
Incubation: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and by heating the sample.
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.
-
Protein Identification: Excise the protein bands of interest and identify them using mass spectrometry.
Caption: Experimental workflow for the biotin pull-down assay.
Conclusion
This compound holds promise as a molecular probe for studying various cellular processes. The protocols and information provided here offer a foundation for researchers to begin exploring its potential. Further studies are warranted to fully characterize its biological activities, determine its specific molecular targets, and validate its use as a reliable molecular probe. The development of fluorescent or biotinylated derivatives will significantly enhance its utility in cell biology and drug discovery.
References
Application Notes and Protocols for (2R)-6-Methoxynaringenin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and use of (2R)-6-Methoxynaringenin, a flavonoid compound, in cell culture experiments. The following information is based on established methodologies for similar flavonoids, such as naringenin (B18129), and serves as a comprehensive guide for investigating the cellular effects of this compound.
Product Information and Storage
This compound is a derivative of naringenin. The following data is based on the properties of the parent compound, naringenin, and should be considered as a reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₅ | (Based on chemical structure) |
| Molecular Weight | 286.28 g/mol | (Based on chemical structure) |
| Appearance | Crystalline solid | [1] |
| Storage | Store at -20°C for long-term stability. | [1][2] |
Preparation of Stock Solutions
This compound, like many flavonoids, exhibits low solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of flavonoids for cell culture applications.[1][2][3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Aseptically weigh out a precise amount of this compound powder. For a 10 mM stock solution, this would be 2.86 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex or gently heat the solution (if necessary) until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treatment groups) must be included in all experiments.[2]
Cell Culture Experimental Protocol
This protocol outlines a general workflow for treating cultured cells with this compound and assessing its effects.
Experimental Parameters:
| Parameter | Recommendation | Notes |
| Cell Lines | Adherent or suspension cells | The choice of cell line will depend on the research question. |
| Seeding Density | Varies by cell type | Optimize for logarithmic growth during the experiment. |
| This compound Concentration | 10 - 100 µM | This is a typical starting range for flavonoids.[2] A dose-response experiment is recommended. |
| Incubation Time | 24 - 72 hours | The optimal time will depend on the specific cellular process being investigated. |
| Vehicle Control | DMSO (≤ 0.1%) | Essential for distinguishing the effects of the compound from the solvent.[2] |
Protocol:
-
Cell Seeding:
-
Culture cells in appropriate medium and conditions until they reach the desired confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells into multi-well plates at the predetermined density and allow them to attach and resume growth (typically 24 hours).
-
-
Treatment:
-
Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assessment of Cellular Effects:
-
Following incubation, the effects of this compound can be assessed using various assays, such as:
-
Cell Viability/Cytotoxicity Assays: MTT, MTS, or trypan blue exclusion assays.
-
Apoptosis Assays: Annexin V/PI staining, caspase activity assays.
-
Western Blotting or qPCR: To analyze the expression of target proteins or genes.
-
Microscopy: To observe morphological changes.
-
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram:
Caption: Workflow for cell culture experiments with this compound.
Potential Signaling Pathway Affected by Naringenin Derivatives:
The parent compound, naringenin, has been shown to exert its effects through various signaling pathways, including the Nrf2/ARE and TLR4 pathways.[4][5] The following diagram illustrates a simplified representation of the Nrf2 antioxidant response pathway, a potential target for this compound.
Caption: Potential activation of the Nrf2/ARE pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Naringenin protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (2R)-6-Methoxynaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-Methoxynaringenin is a naturally occurring flavanone (B1672756) found in plants such as Scutellaria baicalensis[1][2]. As a derivative of naringenin (B18129), it belongs to a class of flavonoids that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties[3][4]. The parent compound, naringenin, has been shown to modulate multiple signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are critical in the pathogenesis of various chronic diseases[3][5][6]. The addition of a methoxy (B1213986) group at the C6 position may alter the pharmacokinetic and pharmacodynamic properties of the naringenin scaffold, potentially enhancing its bioavailability and therapeutic efficacy.
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining experimental designs for pharmacokinetic, pharmacodynamic, and preliminary toxicology studies. The detailed protocols are intended to ensure reproducibility and generate robust data for preclinical assessment.
I. Pharmacokinetic (PK) Study
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its therapeutic potential. Flavonoids are often subject to extensive metabolism in the intestine and liver, which can impact their bioavailability[7][8].
Experimental Protocol: Pharmacokinetic Analysis in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with free access to standard chow and water[9].
-
Grouping and Dosing:
-
Group 1 (n=6): Intravenous (IV) administration of this compound (2 mg/kg in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Group 2 (n=6): Oral gavage (PO) administration of this compound (20 mg/kg in 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the tail vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes[10][11].
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound and its potential metabolites using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.083 | 2.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 1200 ± 210 | 2800 ± 450 |
| AUC0-inf (ng·h/mL) | 1250 ± 230 | 3000 ± 480 |
| t1/2 (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| CL (L/h/kg) | 1.6 ± 0.3 | - |
| Vd (L/kg) | 6.8 ± 1.5 | - |
| F (%) | - | 24 ± 5 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
II. Pharmacodynamic (PD) Study: Anti-inflammatory Activity
Based on the known anti-inflammatory effects of naringenin, a relevant in vivo model is the lipopolysaccharide (LPS)-induced inflammation model in mice[6][12]. This model allows for the assessment of the compound's ability to modulate key inflammatory pathways.
Experimental Protocol: LPS-Induced Inflammation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25g).
-
Acclimatization: Acclimatize animals for one week as described previously.
-
Grouping and Treatment:
-
Group 1 (n=8): Vehicle control (0.5% CMC, p.o.).
-
Group 2 (n=8): LPS control (1 mg/kg, i.p.) + Vehicle (p.o.).
-
Group 3 (n=8): this compound (10 mg/kg, p.o.) + LPS (1 mg/kg, i.p.).
-
Group 4 (n=8): this compound (30 mg/kg, p.o.) + LPS (1 mg/kg, i.p.).
-
Group 5 (n=8): Dexamethasone (1 mg/kg, p.o.) + LPS (1 mg/kg, i.p.) (Positive control).
-
Administer the test compound or vehicle orally one hour before the intraperitoneal (i.p.) injection of LPS.
-
-
Sample Collection:
-
Six hours after LPS injection, collect blood via cardiac puncture for serum separation.
-
Euthanize the animals and harvest tissues (e.g., lung, liver) for further analysis. Store tissues at -80°C or in formalin.
-
-
Biochemical Analysis:
-
Histopathology:
-
Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Data Presentation: Effect on Pro-inflammatory Cytokines
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 12 | 80 ± 20 | 35 ± 10 |
| LPS Control | 850 ± 150 | 1200 ± 210 | 450 ± 80 |
| (2R)-6-MN (10 mg/kg) + LPS | 620 ± 110 | 950 ± 180 | 310 ± 60 |
| (2R)-6-MN (30 mg/kg) + LPS | 410 ± 90 | 650 ± 130 | 200 ± 45 |
| Dexamethasone + LPS | 350 ± 75 | 500 ± 100 | 150 ± 30 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. (2R)-6-MN = this compound.
Signaling Pathway: Naringenin's Anti-inflammatory Action
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
III. Preliminary Toxicology Study
An acute oral toxicity study is essential to determine the safety profile of the compound. This can be conducted following OECD Guideline 423.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Female Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for one week as described previously.
-
Dosing:
-
Administer a single oral dose of this compound to a group of three animals.
-
Start with a dose of 300 mg/kg. If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in another group of three animals.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, behavioral changes, and mortality.
-
Measure body weight before dosing and on days 7 and 14.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including any that died during the study) and examine major organs for any abnormalities.
-
-
Data Analysis:
-
Determine the LD50 (Lethal Dose, 50%) cut-off value based on the observed mortality.
-
Data Presentation: Acute Oral Toxicity Observations
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |
| 300 | 3 | 0/3 | No observable signs of toxicity | + (8 ± 2)% | No abnormalities observed |
| 2000 | 3 | 0/3 | Mild, transient lethargy in first 2 hours | + (7 ± 3)% | No abnormalities observed |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.
By following these detailed protocols and application notes, researchers can conduct a robust in vivo evaluation of this compound, generating the necessary data to support its further development as a potential therapeutic agent.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. vup.sk [vup.sk]
- 9. benchchem.com [benchchem.com]
- 10. Effects of naringenin on the pharmacokinetics of tofacitinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of naringenin on the pharmacokinetics of tofacitinib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2R)-6-Methoxynaringenin in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-Methoxynaringenin is a naturally occurring flavanone (B1672756) found in plants such as Scutellaria baicalensis. As a derivative of naringenin (B18129), a well-studied flavonoid with a wide range of biological activities, this compound holds significant promise for drug discovery. The addition of a methoxy (B1213986) group at the 6-position may enhance its pharmacological properties, including bioavailability and specific bioactivities. This document provides an overview of the potential applications of this compound in anticancer, anti-inflammatory, and neuroprotective research, based on the extensive data available for its parent compound, naringenin, and other related flavonoids. Detailed experimental protocols are provided to guide researchers in evaluating its therapeutic potential.
Potential Therapeutic Applications and Mechanism of Action
While specific data on this compound is limited, the known biological activities of naringenin and the influence of methoxylation on flavonoid activity suggest several key areas for investigation.
Anticancer Activity
Naringenin has been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] The addition of a methoxy group has been reported in other flavonoids to enhance cytotoxic effects on cancer cells.[2] Therefore, this compound is a promising candidate for anticancer drug discovery.
Potential Mechanisms:
-
Induction of Apoptosis: Like naringenin, this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
-
Cell Cycle Arrest: It may cause cell cycle arrest at the G0/G1 or G2/M phases by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).[4]
-
Inhibition of Metastasis: this compound could potentially inhibit cancer cell migration and invasion.
-
Modulation of Signaling Pathways: Key signaling pathways that could be modulated include PI3K/AKT/mTOR and STAT3.[1][3]
Anti-inflammatory Activity
Naringenin is a potent anti-inflammatory agent.[5] It can suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways. The methoxy group may influence the anti-inflammatory potency of the molecule.
Potential Mechanisms:
-
Inhibition of NF-κB Pathway: this compound is likely to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[5][6] This would lead to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]
-
Inhibition of COX-2 and iNOS Expression: It may suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[8][9]
-
Activation of Nrf2 Pathway: Naringenin has been shown to activate the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[6][10] This antioxidant effect contributes to its anti-inflammatory properties.
Neuroprotective Effects
Naringenin has demonstrated significant neuroprotective potential in various models of neurodegenerative diseases.[11] Its ability to cross the blood-brain barrier makes it an attractive candidate for neurological drug discovery.
Potential Mechanisms:
-
Antioxidant Activity: this compound may protect neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system through Nrf2 activation.[10]
-
Anti-inflammatory Effects in the CNS: By inhibiting neuroinflammation, which is a key factor in the progression of neurodegenerative diseases, this compound could offer therapeutic benefits. This involves the modulation of microglial activation and the production of inflammatory mediators in the brain.[12]
-
Modulation of Apoptotic Pathways: It may protect neurons from apoptosis by regulating the expression of key apoptotic proteins.
Quantitative Data Summary
| Compound | Biological Activity | Cell Line/Model | IC50 Value | Reference |
| Naringenin | Anticancer (Cytotoxicity) | HTB132 (Breast Cancer) | 4.0 mM | [13] |
| Naringenin | Anticancer (Cytotoxicity) | HepG2 (Liver Cancer) | 0.80 µM (in combination with doxorubicin) | [14] |
| Naringenin | Anticancer (Cytotoxicity) | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | 2.03 µM (in combination with doxorubicin) | [14] |
| Naringenin | Anti-inflammatory (Nitrite Production) | RAW 264.7 Macrophages | 50 µM (lowest effective concentration) | [8] |
| 8-Prenylnaringenin | Neuroprotective (BChE Inhibition) | In vitro enzyme assay | 86.58 ± 3.74 μM | [12] |
Experimental Protocols
The following are detailed protocols for evaluating the anticancer, anti-inflammatory, and neuroprotective activities of this compound. These protocols are based on established methods for flavonoid research and can be adapted as needed.
Protocol 1: In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for Anticancer Activity Assessment
Caption: Workflow for assessing the in vitro anticancer activity of this compound using the MTT assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure (NO, TNF-α, and IL-6 Measurement):
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group).
-
Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine ELISA:
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Determine the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control group.
Signaling Pathway for Anti-inflammatory Action of Naringenin Derivatives
Caption: Putative inhibitory mechanism of this compound on the NF-κB signaling pathway.
Protocol 3: In Vitro Neuroprotective Activity Assessment
Objective: To assess the protective effect of this compound against oxidative stress-induced neuronal cell death.
Materials:
-
SH-SY5Y neuroblastoma cell line (or other suitable neuronal cell line)
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxin
-
Complete cell culture medium
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required by the specific cell line protocol.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ (e.g., 100-200 µM) or 6-OHDA for a specified period (e.g., 24 hours) to induce cell death.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine the percentage of viable cells.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine the neuroprotective effect.
Logical Flow of Neuroprotection Experiment
Caption: Experimental workflow to evaluate the neuroprotective effects of this compound.
Conclusion
This compound, a methoxylated derivative of naringenin, presents a compelling profile for further investigation in drug discovery. Based on the extensive research on its parent compound, it is hypothesized to possess significant anticancer, anti-inflammatory, and neuroprotective properties. The provided protocols offer a robust framework for researchers to systematically evaluate the therapeutic potential of this promising natural product. Further studies are warranted to elucidate its precise mechanisms of action and to establish its efficacy and safety profile in preclinical models.
References
- 1. THE ADVANCED BIOACTIVITY STUDIES OF SCUTELLARIA BAICALENSIS GEORGI AND ITS PHENOLIC COMPOUNDS | International Society for Horticultural Science [ishs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Naringenin and Apigenin in Ameliorating Skin Damage via Mediating the Nrf2 and NF-κB Pathways in Mice | MDPI [mdpi.com]
- 7. The Effect of Metadherin on NF-κB Activation and Downstream Genes in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naringenin protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naringenin’s Neuroprotective Effect on Diazino-Induced Cerebellar Damage in Male Albino Rats, with Modulation of Acetylcholinesterase | MDPI [mdpi.com]
- 12. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth inhibitory and chemo-sensitization effects of naringenin, a natural flavanone purified from Thymus vulgaris, on human breast and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (2R)-6-Methoxynaringenin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of (2R)-6-Methoxynaringenin for in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a methoxylated flavanone, a type of flavonoid compound.[1] Like many flavonoids, it is a very hydrophobic molecule and is practically insoluble in water.[1] This poor aqueous solubility can lead to several issues in in vitro experiments, including precipitation in cell culture media, inaccurate compound concentration, and consequently, unreliable experimental results.
Q2: What are the general physicochemical properties of this compound?
While extensive experimental data is limited, here are some key properties of this compound:
-
Molecular Formula: C₁₆H₁₄O₆[2]
-
Molecular Weight: 302.28 g/mol [2]
-
Appearance: Pale yellow solid[3]
-
Predicted pKa: 7.53 ± 0.40[3]
-
Predicted XLogP3: 3.0[2]
The positive XLogP3 value indicates its lipophilic (fat-loving) nature, which corresponds to its low water solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Due to its hydrophobic nature, organic solvents are necessary to dissolve this compound. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO) . Ethanol (B145695) can also be used, but it may have lower solubilizing power for highly nonpolar compounds.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
This phenomenon is known as "solvent shock." When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the abrupt change in polarity causes the compound to crash out of solution.
To prevent this, you can:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
-
Use a serial dilution approach: Instead of adding the concentrated stock directly, perform an intermediate dilution step. First, dilute the stock into a small volume of pre-warmed culture medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.
-
Increase the final volume of the culture medium: A larger volume can better accommodate the small amount of organic solvent without causing precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
Issue 1: Compound is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the solvent.
-
Troubleshooting Steps:
-
Increase the volume of the solvent: Adding more solvent will decrease the concentration.
-
Gently warm the solution: Warming the solution to 37°C can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Use sonication: A brief sonication in a water bath can help break up compound aggregates and facilitate dissolution.
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: The compound may be precipitating in the assay plate over time, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect the wells: Before and after the experiment, carefully inspect the wells of your culture plates under a microscope for any signs of precipitation.
-
Reduce the final concentration of the compound: If precipitation is observed, lower the working concentration of this compound.
-
Consider solubility-enhancing formulations: If a higher concentration is necessary, explore the use of cyclodextrins to improve aqueous solubility.
-
Quantitative Data: Solubility of Naringenin (A Related Flavanone)
Disclaimer: The following data is for Naringenin, a structurally similar flavanone. This information is provided as a reference to illustrate the impact of different solvents and formulations on flavonoid solubility. The actual solubility of this compound may differ.
| Solvent/Formulation | Concentration | Reference |
| Water | Practically Insoluble | [1] |
| Ethanol | ~2.5 mg/mL | N/A |
| DMSO | ~5 mg/mL | N/A |
| Dimethyl Formamide (DMF) | ~10 mg/mL | N/A |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | N/A |
| Betaine:Glycerol (1:2) + 20% Water | 5.82 mg/mL | [4] |
| Naringin in Water at 40°C | 1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 302.28 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 3.02 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 3.02 mg: (0.00302 g / 302.28 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare Solutions:
-
Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Prepare a paste of HP-β-CD with a small amount of deionized water. A molar ratio of 1:1 or 1:2 (this compound:HP-β-CD) is a good starting point.
-
-
Kneading: Slowly add the this compound solution to the HP-β-CD paste and knead thoroughly in a mortar for 30-60 minutes.
-
Drying: Dry the resulting mixture to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.
-
Final Product: The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved solubility in aqueous solutions.
-
Confirmation: The powder can now be dissolved directly in cell culture medium. It is recommended to experimentally confirm the final concentration and the improvement in solubility.
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
preventing degradation of (2R)-6-Methoxynaringenin in solution
Welcome to the technical support center for (2R)-6-Methoxynaringenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The information provided is primarily based on studies of the closely related flavonoid, naringenin (B18129), due to limited specific stability data for its 6-methoxy derivative. It is recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of your solution can be an indicator of degradation. Flavonoids can undergo oxidation, which may lead to discoloration[1][2]. This can be influenced by several factors including pH, exposure to light, and the presence of metal ions[1].
Troubleshooting Steps:
-
pH: Extreme pH values, particularly alkaline conditions, can promote the degradation of flavonoids[3][4]. Naringenin, for instance, shows degradation at a pH of 12.0[3]. It is advisable to maintain the pH of your solution within a stable range, ideally between pH 3 and 7[5].
-
Light Exposure: Protect your solution from light. Photodegradation can occur upon exposure to UV light[6][7]. Use amber vials or cover your containers with aluminum foil.
-
Metal Ions: The presence of metal ions, such as iron, can cause discoloration and degradation of flavonoids through complexation and oxidation[1]. If suspected, use metal-chelating agents like EDTA in your buffer.
-
Solvent: Ensure the solvent used is of high purity and is not contributing to the degradation.
Q2: I am observing a decrease in the concentration of this compound in my solution over time. How can I improve its stability?
A decrease in concentration is a direct sign of degradation. To enhance stability, consider the following factors:
-
Temperature: Store your solutions at low temperatures. For long-term storage, 4°C is recommended[3]. While naringenin is stable for short periods at elevated temperatures (e.g., up to 90°C for 8 hours in certain buffers), prolonged exposure to high temperatures can accelerate degradation[5].
-
pH: As mentioned, maintain a slightly acidic to neutral pH. Naringenin is relatively stable in the pH range of 3 to 7[5].
-
Solvent Selection: The choice of solvent can impact stability. For instance, naringenin is stable for at least 4 months when dissolved in propylene (B89431) glycol[5]. Methanol is also commonly used for flavonoid extraction and has been shown to be efficient[8][9][10]. The solubility of naringenin is higher in solvents like acetonitrile (B52724) and acetone (B3395972) compared to others[11].
-
Exclusion of Oxygen: Degassing your solvent or solution by sparging with an inert gas like nitrogen or argon can help prevent oxidation.
-
Encapsulation/Complexation: For long-term stability, consider encapsulating this compound in nanoliposomes or forming complexes with cyclodextrins[3][12][13]. Nanoliposome-encapsulated naringenin has shown good stability during storage for 31 days at 4°C[3].
Q3: What are the optimal storage conditions for a stock solution of this compound?
For optimal storage and to minimize degradation, adhere to the following conditions:
-
Solvent: Prepare stock solutions in a solvent that offers good solubility and stability, such as propylene glycol or high-purity methanol[5][8].
-
Temperature: Store stock solutions at 2-8°C for short-term use and consider -20°C or lower for long-term storage[14].
-
Light: Always store in light-protected containers (e.g., amber vials).
-
Atmosphere: For sensitive applications, consider storing under an inert atmosphere.
Quantitative Data Summary
The following tables summarize stability data for naringenin, which can serve as a reference for this compound.
Table 1: pH Stability of Naringenin
| pH | Temperature (°C) | Duration | Stability/Degradation | Reference |
| 12.0 | Ambient | 10 - 60 min | ~5% degradation | [3] |
| 7.0 - 11.0 | Ambient | 60 min | Relatively stable, minimal degradation | [3] |
| 3, 5, 7 | 90 | 8 hours | Stable | [5] |
| 2 | 37 | 3 hours | Stable | [15] |
| 6.2, 7.2 | 37 | 2 hours | Stable | [15] |
Table 2: Solvent and Temperature Stability of Naringenin
| Solvent | Temperature (°C) | Duration | Stability/Recovery | Reference |
| Propylene Glycol | 25 ± 2 | 4 months | Stable, recovery ranging from 99.5% to 100.1% | [5] |
| Powder (Solid) | 45 ± 2 | 3 weeks | Stable, recovery ranging from 99.9% to 100.4% | [5] |
| Powder (Solid) | ~22 | 23 months | Stable | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., methanol, ethanol, propylene glycol, DMSO)
- Buffers of various pH values (e.g., pH 3, 5, 7, 9)
- HPLC or UV-Vis spectrophotometer
- Incubators or water baths for temperature control
- Light-protected containers (amber vials)
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent.
- From the stock solution, prepare test solutions in different buffers and solvents at a known concentration.
3. Experimental Conditions:
- pH Stability: Aliquot the test solutions into different pH buffers and incubate at a constant temperature.
- Temperature Stability: Incubate aliquots of the test solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- Photostability: Expose one set of samples to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.
4. Sample Analysis:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
- Analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A UV scan for naringenin typically shows a maximum absorbance around 287 nm[16].
5. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition.
- Calculate the degradation rate and half-life under each condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors leading to the degradation of this compound in solution.
References
- 1. colloid.nl [colloid.nl]
- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavouring Group Evaluation 413 (FGE.413): Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]
- 13. bio-conferences.org [bio-conferences.org]
- 14. Naringenin 6-Methoxy [chembk.com]
- 15. researchgate.net [researchgate.net]
- 16. ijam.co.in [ijam.co.in]
Technical Support Center: Optimizing HPLC Separation of (2R)-6-Methoxynaringenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (2R)-6-Methoxynaringenin from its isomers.
Frequently Asked Questions (FAQs)
General Method Development
Q1: What is the general strategy for separating chiral flavonoids like 6-Methoxynaringenin?
A1: The primary strategy involves using a chiral stationary phase (CSP) to create a chiral environment that allows for differential interaction with the enantiomers.[1] The most common approach is direct separation on an HPLC column packed with a CSP.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating flavanones and their derivatives.[3][4][5] Method development typically involves screening different chiral columns and optimizing the mobile phase composition (both normal-phase and reversed-phase), temperature, and flow rate to achieve baseline resolution.[6]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating naringenin (B18129) and its derivatives?
A2: Polysaccharide-based CSPs are the most widely used and successful for separating flavanone (B1672756) enantiomers.[3][5] Columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and other carbamate (B1207046) derivatives of cellulose and amylose have demonstrated excellent chiral recognition capabilities for these compounds.[3][7][8] For instance, a Chiralpak IG-3 column, which is based on an immobilized amylose derivative, has been shown to provide baseline separation of naringenin enantiomers in under 5 minutes.[7][8]
Q3: Should I use normal-phase or reversed-phase chromatography?
A3: Both normal-phase and reversed-phase modes can be effective, and the choice depends on the specific CSP and the solubility of your analyte.[2][9]
-
Normal-Phase (NP): Often uses mobile phases like n-alkane/alcohol mixtures (e.g., hexane/isopropanol).[3] NP-HPLC on polysaccharide CSPs is a very common and effective approach for flavanone separation.[3]
-
Reversed-Phase (RP): Typically uses mobile phases like methanol (B129727)/water or acetonitrile (B52724)/water, often with an acidic modifier.[7][8][10] Some modern polysaccharide CSPs are designed to be robust under reversed-phase conditions and can offer excellent selectivity.[2][10]
Q4: How does mobile phase composition affect the separation of isomers?
A4: Mobile phase composition is a critical factor influencing selectivity and resolution.[6]
-
Organic Modifier: In NP, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) significantly impact retention and enantioselectivity.[3] In RP, adjusting the ratio of organic solvent (methanol or acetonitrile) to the aqueous phase controls the retention time.[7][8] Increasing the aqueous content can enhance separation but may also increase run time and peak width.[7][8]
-
Additives/pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is common, especially in RP.[7][8][11][12] This can suppress the ionization of phenolic hydroxyl groups on the flavonoid and residual silanol (B1196071) groups on the silica (B1680970) support, leading to sharper peaks and improved reproducibility.[11][12]
Experimental Workflow
The general workflow for developing and running an HPLC analysis for chiral separation is outlined below.
Caption: General experimental workflow for chiral HPLC analysis.
Troubleshooting Guides
Resolution and Peak Shape Issues
Q1: I am seeing poor resolution or complete co-elution of my isomers. What should I do?
A1: Poor resolution is a common issue when separating structurally similar isomers.[11] Here are several steps to troubleshoot this problem:
-
Verify Column Chemistry: Ensure you are using an appropriate chiral stationary phase (CSP). Not all columns are suitable for all enantiomers. Polysaccharide-based columns are a good starting point for flavanones.[2][3]
-
Optimize Mobile Phase: Systematically adjust the mobile phase composition. In normal phase, vary the alcohol modifier percentage. In reversed phase, alter the organic-to-aqueous ratio.[6][7][8] Sometimes switching from methanol to acetonitrile (or vice-versa) can dramatically change selectivity.[7][8]
-
Adjust Temperature: Temperature affects the kinetics of interaction between the analytes and the CSP.[11][12] Try adjusting the column temperature (e.g., in increments of 5-10°C, from 25°C to 40°C) as this can improve resolution.[6][11]
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to better separation.[11] However, be aware that this will also increase the total run time.
Caption: Troubleshooting workflow for poor resolution of isomers.
Q2: My peaks are tailing or showing fronting. How can I improve the peak shape?
A2: Poor peak shape compromises resolution and quantification accuracy.
-
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Hydroxyl groups on flavonoids can interact with residual silanol groups on the silica support of the column, causing tailing.[11][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[11]
-
Solution: Reduce the injection volume or dilute your sample.[11]
-
-
Column Contamination: Buildup from previous injections can interfere with analyte interaction.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer.[11]
-
-
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted, fronting peaks.
-
Solution: If possible, dissolve the sample in the initial mobile phase.[11]
-
-
Retention Time and System Stability
Q3: My retention times are fluctuating between injections. What is the cause?
A3: Unstable retention times can invalidate your results. Common causes include:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis, especially if you are running a gradient.[12]
-
Solution: Increase the column equilibration time between runs to ensure a stable baseline.[12]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[11][12]
-
Solution: Always use a column oven to maintain a constant, stable temperature.[12]
-
-
Mobile Phase Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can alter the composition and lead to drift.[11]
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure accurate mixing.
-
-
Pump Issues: Leaks or failing check valves in the HPLC pump can cause an inconsistent flow rate.[11][12]
-
Solution: Perform regular pump maintenance. Check for pressure fluctuations and leaks.[12]
-
Data Presentation & Experimental Protocols
Example HPLC Method Parameters
The following tables summarize typical starting conditions for the separation of naringenin and related flavanones on chiral columns. These can be used as a starting point for optimizing the separation of 6-Methoxynaringenin.
Table 1: Chiral Stationary Phases and Mobile Phases for Naringenin Separation
| Column (Stationary Phase) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)) | Methanol / 0.1% Formic Acid in Water (85:15, v/v) | 0.3 | 40 | [7][8] |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Ethanol | 0.5 | N/A | [3] |
| Chiralpak AD-RH (Amylose-based) | Reversed-phase conditions | N/A | N/A | [10] |
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-alkane/alcohol | N/A | N/A | [3] |
Table 2: General Reversed-Phase HPLC Parameters for Naringenin Analysis
| Parameter | Condition | Reference |
| Column | C18 (achiral, for general analysis) | [13][14] |
| Mobile Phase | Acetonitrile / Water / Acetic or Formic Acid | [13][14] |
| Flow Rate | 1.0 mL/min | [13][14] |
| Detection | UV @ ~290 nm | [13][15] |
| Temperature | 25 - 40 °C | [6][14] |
Detailed Experimental Protocol: Chiral Separation
This protocol provides a detailed methodology for the chiral separation of a methoxynaringenin sample.
1. Materials and Reagents
-
(2R/2S)-6-Methoxynaringenin standard
-
HPLC-grade methanol, acetonitrile, isopropanol, and n-hexane
-
HPLC-grade water (e.g., Milli-Q)
-
Formic acid (≥98%)
-
Chiral HPLC Column (e.g., Chiralpak IG-3, 3 µm)
-
0.22 µm syringe filters (Teflon or other compatible material)[7]
2. Instrument and Conditions
-
HPLC system with a pump, autosampler, column oven, and UV/DAD detector.
-
Column: Chiralpak IG-3 (or similar polysaccharide-based column)
-
Mobile Phase: Methanol / 0.1% Formic Acid in Water (85:15, v/v)[7][8]
-
Injection Volume: 2 µL[7]
-
Detection Wavelength: Diode array detector scanning, with monitoring at the lambda max of 6-Methoxynaringenin (approx. 290 nm).
3. Standard and Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the racemic 6-Methoxynaringenin standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase to a similar concentration as the working standards.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in autosampler vials to prevent system contamination.[7]
4. HPLC Analysis Procedure
-
System Startup: Turn on the HPLC system components and allow the detector lamp to warm up.
-
Column Equilibration: Purge the pump with the prepared mobile phase. Set the flow rate and temperature and allow the mobile phase to run through the column for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence in the chromatography software, including blanks, standards, and samples.
-
Run Sequence: Start the analysis. The (S)- and (R)-enantiomers should be separated based on their differential interaction with the CSP. For naringenin on a Chiralpak IG-3 column, the (S)-enantiomer typically elutes before the (R)-enantiomer.[7][8]
5. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the enantiomers based on the retention times obtained from the standard injection.
-
Integration: Integrate the peak areas for each enantiomer.
-
Calculation: Determine the enantiomeric excess (% ee) or the ratio of the two isomers using the integrated peak areas. Ensure the resolution (Rs) between the two peaks is greater than 1.5 for accurate quantification.[6]
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. univ-bechar.dz [univ-bechar.dz]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Overcoming Autofluorescence of (2R)-6-Methoxynaringenin in Imaging
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of autofluorescence when imaging (2R)-6-Methoxynaringenin. The following information is designed to help you optimize your imaging experiments and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern with this compound?
A1: Autofluorescence is the natural emission of light by biological structures (like mitochondria and lysosomes) or molecules, including the compound of interest, when excited by light. This compound, as a flavonoid, is expected to possess intrinsic fluorescent properties. This autofluorescence can obscure the signal from your specific fluorescent labels, leading to a low signal-to-noise ratio and potentially confounding data interpretation.
Q2: What are the likely spectral properties of this compound's autofluorescence?
Q3: How can I confirm if the signal I'm seeing is from this compound autofluorescence?
A3: To determine the contribution of this compound to your signal, you should image an unstained control sample of your cells or tissue treated only with this compound at the working concentration. Use the same imaging settings as your fully stained samples. A detectable signal in this control confirms the presence of compound-induced autofluorescence.
Q4: What are the primary strategies to combat autofluorescence in my imaging experiment?
A4: The main approaches to mitigate autofluorescence include:
-
Spectral Separation: Choosing fluorescent probes that are spectrally distinct from the autofluorescence of this compound.
-
Signal-to-Background Enhancement: Employing methods to either reduce the autofluorescence signal or enhance the specific signal.
-
Post-Acquisition Correction: Using software-based techniques to subtract the autofluorescence signal from the total detected signal.
Troubleshooting Guide
This guide addresses common issues encountered when dealing with autofluorescence from this compound.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels. | The autofluorescence of this compound is broad and overlaps with multiple detection channels. | 1. Characterize the Spectrum: Perform a lambda scan (spectral imaging) on a sample containing only cells and this compound to determine its emission spectrum. 2. Spectral Unmixing: Use spectral unmixing algorithms to computationally separate the autofluorescence spectrum from your specific probe's spectrum. 3. Choose Far-Red Probes: Select fluorescent labels that excite and emit in the far-red or near-infrared region of the spectrum, as cellular and compound autofluorescence is typically weaker at longer wavelengths. |
| Weak specific signal from my fluorescent probe. | The autofluorescence of this compound is overwhelming the signal from your probe. | 1. Photobleaching: Intentionally photobleach the autofluorescence of this compound before introducing your fluorescent label. Expose the sample to broad-spectrum, high-intensity light. 2. Chemical Quenching: Treat the sample with a chemical quenching agent like Sudan Black B or Sodium Borohydride. Note: Test for compatibility with your specific probe as quenching agents can sometimes reduce specific signal as well. 3. Increase Probe Brightness: Use a brighter fluorophore or an amplification strategy (e.g., tyramide signal amplification) to increase the specific signal-to-noise ratio. |
| Difficulty distinguishing specific staining from background. | The spatial distribution of this compound overlaps with the localization of your target. | 1. Lifetime Imaging (FLIM): If available, use Fluorescence Lifetime Imaging Microscopy. The fluorescence lifetime of this compound is likely different from that of your specific probe, allowing for their separation. 2. High-Resolution Imaging: Use confocal or super-resolution microscopy to better resolve the spatial localization of your probe relative to the background. |
| Inconsistent background fluorescence between samples. | Variability in the uptake or concentration of this compound in the cells. | 1. Standardize Protocols: Ensure consistent incubation times and concentrations of this compound across all samples. 2. Image Internal Controls: Include an unstained, compound-treated control for each experiment to establish a baseline for autofluorescence. |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence Spectrum
Objective: To determine the excitation and emission spectra of this compound in your experimental system.
Materials:
-
Cells or tissue of interest
-
This compound
-
Appropriate cell culture medium or buffer
-
Confocal microscope with spectral imaging capabilities (lambda scan)
Method:
-
Prepare your cells or tissue on a microscope slide or dish as you would for your experiment.
-
Treat the sample with the working concentration of this compound for your standard incubation time.
-
Place the sample on the microscope stage.
-
Using a standard excitation wavelength for DAPI or a blue fluorophore (e.g., 405 nm), perform a lambda scan to acquire the emission spectrum across a broad range (e.g., 420-700 nm).
-
The resulting spectrum will show the emission profile of the combined cellular and compound autofluorescence.
-
(Optional) To determine the excitation spectrum, set the emission detector to the peak wavelength found in step 4 and acquire images at different excitation wavelengths.
Protocol 2: Autofluorescence Reduction using Photobleaching
Objective: To reduce the autofluorescence of this compound prior to immunofluorescence staining.
Materials:
-
Fixed and permeabilized cells or tissue treated with this compound
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon lamp)
Method:
-
Prepare your sample up to the point before adding your primary antibody.
-
Place the sample on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from your microscope's light source for a period of 5-30 minutes. The optimal time will need to be determined empirically.
-
After photobleaching, proceed with your standard immunofluorescence protocol.
-
Compare the background fluorescence of the photobleached sample to a non-photobleached control.
Protocol 3: Chemical Quenching with Sudan Black B
Objective: To quench autofluorescence using a chemical agent.
Materials:
-
Fixed and permeabilized cells or tissue treated with this compound
-
Sudan Black B (SBB) solution (0.1% in 70% ethanol)
-
Phosphate-buffered saline (PBS)
Method:
-
After your final post-secondary antibody wash, incubate the sample with the SBB solution for 10-20 minutes at room temperature.
-
Wash the sample thoroughly with PBS (3 x 5 minutes) to remove excess SBB.
-
Mount the sample with an appropriate mounting medium.
-
Image the sample, being aware that SBB may introduce a slight coloration to the tissue.
Signaling Pathways and Experimental Workflows
This compound, as a naringenin (B18129) derivative, is likely to modulate several key signaling pathways involved in cellular stress, inflammation, and survival.
References
troubleshooting low yield in (2R)-6-Methoxynaringenin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of (2R)-6-Methoxynaringenin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and plausible strategy involves a two-step chemical synthesis followed by chiral resolution. The first step is a Claisen-Schmidt condensation between 2'-hydroxy-4',6'-dimethoxyacetophenone and 4-hydroxybenzaldehyde (B117250) to form a chalcone (B49325) intermediate. This is followed by an acid- or base-catalyzed intramolecular cyclization to yield a racemic mixture of (2R/2S)-6-Methoxynaringenin. The final step is the chiral separation of the desired (2R)-enantiomer.
Q2: Why is direct methylation of naringenin (B18129) at the C-6 position not a preferred method?
A2: Naringenin possesses multiple hydroxyl groups at the C-5, C-7, and C-4' positions which are more nucleophilic and sterically accessible than the C-6 position for electrophilic substitution. Direct methylation would likely result in a mixture of O-methylated products at these positions, with very low to no yield of the desired C-6 methylated product, making purification exceedingly difficult.
Q3: What are the most critical factors affecting the overall yield?
A3: The most critical factors include the purity of starting materials, the efficiency of the Claisen-Schmidt condensation, the conditions for the subsequent cyclization of the chalcone to the flavanone (B1672756), and the effectiveness of the final purification and chiral separation steps. Each of these stages can contribute significantly to product loss.
Q4: Is the cyclization of the chalcone to the flavanone spontaneous?
A4: While some chalcones can cyclize spontaneously, the reaction is often slow and incomplete. The rate and yield of the intramolecular oxa-Michael addition to form the flavanone are significantly enhanced by the use of acid or base catalysts.
Q5: How can I confirm the formation of the intermediate chalcone?
A5: The formation of the chalcone can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods. Chalcones typically have a strong UV absorbance and a characteristic color. 1H NMR spectroscopy can confirm the presence of the α,β-unsaturated ketone system.
Experimental Protocols
Protocol 1: Synthesis of 2'-hydroxy-4,4',6'-trimethoxychalcone (Claisen-Schmidt Condensation)
-
To a stirred solution of 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (B44291) (1.2 equivalents) in ethanol (B145695), add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
A yellow precipitate of the chalcone will form. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude chalcone can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of (±)-6-Methoxynaringenin (Intramolecular Cyclization)
-
Dissolve the purified 2'-hydroxy-4,4',6'-trimethoxychalcone (1 equivalent) in methanol.
-
Add a catalytic amount of a suitable acid (e.g., concentrated H₂SO₄ or HCl) or a base (e.g., sodium acetate).
-
Reflux the mixture for 4-8 hours, monitoring the disappearance of the chalcone by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude racemic 6-Methoxynaringenin.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Chiral Resolution of this compound
-
The racemic mixture of (±)-6-Methoxynaringenin is subjected to chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
An appropriate mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) is used to separate the two enantiomers.
-
Collect the fractions corresponding to the desired (2R)-enantiomer.
-
Evaporate the solvent to obtain the pure this compound.
Troubleshooting Guide
Low Yield in Claisen-Schmidt Condensation
| Question | Possible Cause(s) | Suggested Solution(s) |
| The reaction is not going to completion, and starting materials are recovered. | 1. Insufficient base. 2. Low reaction temperature or time. 3. Impure starting materials. | 1. Increase the amount of KOH solution. 2. Increase the reaction time or gently warm the reaction mixture. 3. Ensure the acetophenone (B1666503) and aldehyde are pure. |
| Multiple spots are observed on TLC, indicating side products. | 1. Self-condensation of the acetophenone. 2. Cannizzaro reaction of the aldehyde. | 1. Add the base slowly to the mixture of the aldehyde and ketone. 2. Use a molar excess of the ketone relative to the aldehyde. |
Low Yield in Cyclization to Flavanone
| Question | Possible Cause(s) | Suggested Solution(s) |
| The chalcone is not cyclizing, or the reaction is very slow. | 1. Ineffective catalyst. 2. Insufficient heating. | 1. Try different acid or base catalysts (e.g., piperidine, sodium acetate). 2. Ensure the reaction is refluxing properly. |
| Formation of a significant amount of byproducts. | 1. Dehydration of the flavanone to the corresponding flavone (B191248) under harsh acidic conditions. 2. Polymerization of the chalcone. | 1. Use milder acidic conditions or a basic catalyst. 2. Ensure the reaction is not overheated or run for an excessive amount of time. |
Purification and Isolation Issues
| Question | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating the product from impurities by column chromatography. | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Optimize the solvent system using TLC to achieve good separation. 2. Use an appropriate amount of crude product for the size of the column. |
| Low recovery of the (2R)-enantiomer after chiral HPLC. | 1. The synthesis produced a racemic mixture, so the maximum theoretical yield for one enantiomer is 50%. 2. Poor separation on the chiral column. | 1. This is an inherent limitation of a non-stereoselective synthesis. 2. Optimize the mobile phase composition and flow rate for better peak resolution. |
Visualizations
Experimental Workflow
minimizing off-target effects of (2R)-6-Methoxynaringenin in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of (2R)-6-Methoxynaringenin in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is a 6-O-methylated flavonoid.[1] Flavonoids are known to interact with various cellular signaling pathways, which can lead to off-target effects.[2][3] While specific off-target interactions for this compound are not extensively documented, related flavonoids like naringenin (B18129) are known to modulate pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[4][5][6] Therefore, it is crucial to experimentally validate the on-target activity and assess potential off-target effects.
Q2: How can I be sure that the observed cellular phenotype is due to the intended target of this compound?
Confirming that a compound binds to its intended target in a complex cellular environment is a critical step known as target engagement validation.[7] Several methods can be employed to confirm this, with the Cellular Thermal Shift Assay (CETSA) being a powerful technique to verify direct binding in intact cells.[7][8][9][10] Additionally, performing "rescue" experiments, where the phenotype is reversed by expressing a drug-resistant mutant of the target protein, can provide strong evidence for on-target activity.
Q3: What are the first steps I should take to minimize off-target effects?
To minimize off-target effects, it is recommended to:
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Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to reduce the likelihood of engaging lower-affinity off-targets.
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Use Appropriate Controls: Include vehicle-only (e.g., DMSO) controls and, if possible, a structurally similar but inactive analog of the compound.
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Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your phenotypic assays.[7][10]
Q4: My results with this compound are inconsistent. Could this be due to off-target effects?
Inconsistent results can arise from off-target effects, especially if the compound affects pathways involved in cell proliferation, apoptosis, or stress responses, which can vary with cell density and passage number.[2][11] It is also possible that this compound is targeting multiple proteins with similar affinity. A kinome scan or proteome-wide CETSA could help identify these unintended targets.[10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observed phenotype does not correlate with the known function of the intended target. | The phenotype may be driven by an off-target effect. Flavonoids can modulate multiple signaling pathways.[2][3] | 1. Validate Target Engagement: Perform a CETSA to confirm binding to the intended target at the active concentration.[8][9] 2. Profile for Off-Targets: Use kinome profiling to check for unintended kinase inhibition, as kinases are common off-targets.[12][13][14][15] 3. Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the intended target to see if the phenotype is reversed. |
| High cellular toxicity at concentrations required for the desired effect. | The toxicity may be due to off-target interactions rather than the on-target mechanism. | 1. Lower the Concentration: Determine the minimal concentration needed for the on-target effect. 2. Identify Off-Targets: Use proteomic methods to identify potential off-targets responsible for toxicity. 3. Test in Different Cell Lines: The expression levels of off-target proteins can vary between cell lines, leading to different toxicity profiles. |
| Effect of the compound diminishes over time. | Cells may be developing resistance, or the compound may be metabolized. Naringenin is known to inhibit certain cytochrome P450 isoforms, which could affect its own metabolism or that of other compounds.[6] | 1. Assess Compound Stability: Measure the half-life of this compound in your cell culture medium. 2. Replenish Compound: In long-term experiments, consider replenishing the medium with a fresh compound at regular intervals. |
Key Experimental Protocols and Methodologies
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that verifies the binding of a ligand to its target protein in a cellular environment. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand.[10][12]
-
Cell Preparation and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C to allow for compound uptake.[8]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[8]
-
Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8][16]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a standard method like a BCA assay.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western Blot. Load equal amounts of total protein for each sample.[8]
-
-
Data Interpretation:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
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Off-Target Profiling: Kinome Profiling
Due to the conserved nature of the ATP-binding pocket, kinases are a common class of off-targets for small molecules.[17] Kinome profiling services provide a comprehensive analysis of a compound's activity against a large panel of kinases.[12]
| Feature | Activity-Based Profiling | Binding-Based Profiling (e.g., KINOMEscan™) |
| Principle | Measures the compound's effect on the catalytic activity of each kinase. | Quantifies the interaction between the compound and the kinase active site through a competition binding assay.[15] |
| Typical Output | Percent inhibition at a given concentration or IC50 values. | Dissociation constants (Kd) or percent of control binding. |
| Advantages | Provides direct functional information on kinase inhibition. Can be performed in a continuous format to gain kinetic insights.[13] | Highly sensitive and can be performed on a very large scale (480+ kinases).[15] |
| Considerations | Requires active enzyme and substrate. | Does not directly measure the functional consequence of binding (inhibition vs. allosteric modulation). |
Visualizations
Signaling Pathways
Flavonoids are known to interact with multiple signaling pathways. The PI3K/Akt/mTOR pathway is a frequently reported target, and its modulation can lead to significant off-target effects on cell growth, proliferation, and survival.[2][5][11]
Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway by flavonoids.
Experimental Workflows
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).[8][17]
Logical Troubleshooting Workflow
References
- 1. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 2. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. assayquant.com [assayquant.com]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
selecting appropriate vehicle for in vivo delivery of (2R)-6-Methoxynaringenin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-6-Methoxynaringenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on selecting the appropriate delivery vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
A1: this compound is a flavonoid, a class of natural compounds known for various biological activities, including antioxidant and anti-inflammatory effects.[1] Like many flavonoids, it is a hydrophobic molecule and is practically insoluble in water.[2] This poor aqueous solubility is a major hurdle for in vivo studies as it can lead to low absorption, poor bioavailability, and variable experimental results.[3][4]
Q2: What are the primary strategies to formulate this compound for in vivo studies?
A2: The main goal is to enhance the solubility and dissolution rate of the compound. Common strategies for poorly soluble compounds include:
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Co-solvent Systems: Using a mixture of a primary solvent (in which the compound is soluble, e.g., DMSO, ethanol) and a diluent (e.g., saline, PEG).[5]
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Suspensions: Dispersing the solid compound in a liquid vehicle, often with the help of suspending and wetting agents (e.g., Tween 80, carboxymethylcellulose).[6]
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Lipid-Based Formulations: Dissolving or suspending the compound in oils, surfactants, or mixtures thereof to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7][8]
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Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution. This includes solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.[9][10][11]
Q3: Which administration route is best for my study?
A3: The choice of administration route depends on your experimental goals.
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Oral Gavage (PO): Preferred for studying oral bioavailability and effects related to gastrointestinal absorption. However, it is challenging for poorly soluble compounds due to potential low absorption.[12]
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Intraperitoneal Injection (IP): Often used to bypass first-pass metabolism in the liver, leading to higher and more consistent bioavailability compared to the oral route for many compounds.[13][14] It is a common route for preclinical testing of compounds with poor oral absorption.[13]
Vehicle Selection and Formulation Guide
Selecting the right vehicle is critical for the success of your in vivo experiments. The following tables summarize key information to guide your choice.
Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Practically insoluble in water. Soluble in solvents like DMSO and ethanol. | [2][5] |
| Predicted logP | 2.56 - 2.68 | [2] |
Common Vehicles for In Vivo Delivery of Hydrophobic Compounds
| Vehicle Component | Type | Common Use | Key Considerations |
| DMSO | Co-solvent | Stock solutions; final formulations (at low %) | Can be toxic at high concentrations. Typically kept <10% in the final formulation.[15] |
| PEG 300/400 | Co-solvent | Improves solubility; used in oral and injectable formulations. | Generally recognized as safe (GRAS). Can increase viscosity. |
| Tween 80 | Surfactant/Emulsifier | Stabilizes suspensions; improves wetting and solubility. | Can cause hypersensitivity reactions in some cases. Often used at 0.1-5%.[13] |
| Corn Oil | Lipid Vehicle | Oral or IP administration for highly lipophilic compounds. | Natural and biodegradable. May influence lipid metabolism.[15] |
| Carboxymethylcellulose (CMC) | Suspending Agent | Forms stable suspensions for oral gavage. | Different viscosity grades are available. 0.5-1% (w/v) is common. |
| Hydroxypropyl-β-Cyclodextrin | Complexing Agent | Forms inclusion complexes to enhance aqueous solubility. | Can significantly increase the water solubility of flavonoids like naringenin.[16] |
Troubleshooting Guide
Issue 1: My compound precipitates out of the vehicle.
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Q: I dissolved this compound in DMSO, but it crashed out when I added saline. What should I do?
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A: This is a common problem when a powerful organic solvent is diluted in an aqueous environment.
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Solution 1: Add a Surfactant. Try adding an intermediate solvent or surfactant like PEG 400 or Tween 80 to the formulation before adding saline. A step-wise mixing approach is often effective.[5]
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Solution 2: Decrease Final Concentration. The solubility limit may have been exceeded. Try working with a lower final concentration of the compound.
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Solution 3: Switch Formulation Type. A co-solvent system may not be suitable. Consider a suspension using micronized compound with a suspending agent like CMC, or a lipid-based formulation like a corn oil solution/suspension.[6][15]
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Issue 2: The vehicle is causing toxicity or adverse effects in my animals.
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Q: My animals are showing signs of distress after injection with a DMSO-containing vehicle. What are my options?
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A: Vehicle-induced toxicity can confound experimental results. Minimizing the concentration of harsh solvents is crucial.
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Solution 1: Reduce DMSO Concentration. Ensure the final concentration of DMSO is as low as possible, ideally 5% or less for IP injections. You can try to increase the proportion of other, less toxic co-solvents like PEG 400.
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Solution 2: Explore Alternative Vehicles. Test the tolerability of other vehicle systems that do not require DMSO, such as a suspension in 0.5% CMC with 0.1% Tween 80, or a solution in corn oil.
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Solution 3: Run a Vehicle-Only Control Group. Always include a control group that receives only the vehicle to distinguish between vehicle effects and compound effects.
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Issue 3: I am seeing high variability in my in vivo results.
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Q: My data has a large standard deviation between animals. Could the formulation be the cause?
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A: Yes, inconsistent formulation can lead to variable dosing and absorption.
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Solution 1: Ensure Homogeneity. If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle stirring or vortexing between administrations is critical to prevent settling.
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Solution 2: Check for Precipitation. Visually inspect your formulation for any signs of precipitation before and during the experiment. If precipitation occurs over the course of the experiment, the formulation is not stable.
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Solution 3: Consider a More Stable Formulation. A true solution (e.g., in oil or a cyclodextrin-based vehicle) will provide more consistent dosing than a suspension. If a suspension must be used, optimizing the suspending agents and particle size is key.[11]
-
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a Co-solvent Vehicle for Intraperitoneal (IP) Injection
This protocol aims to create a vehicle suitable for dissolving hydrophobic compounds for IP administration.
Objective: To prepare a 10 mL solution of this compound at a final concentration of 5 mg/mL.
Materials:
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This compound (50 mg)
-
Dimethyl sulfoxide (B87167) (DMSO)
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PEG 400
-
Tween 80
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Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Methodology:
-
Weigh 50 mg of this compound into a sterile 15 mL conical tube.
-
Add 0.5 mL (5% v/v) of DMSO to the tube. Vortex until the compound is fully dissolved.
-
Add 4.0 mL (40% v/v) of PEG 400. Vortex thoroughly to create a homogenous solution.
-
Add 0.5 mL (5% v/v) of Tween 80. Vortex again until the solution is clear.
-
Slowly add sterile saline dropwise while vortexing, up to a final volume of 10 mL.
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Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Filter the solution through a 0.22 µm syringe filter for sterilization before injection.
Protocol 2: Preparation of a Suspension for Oral Gavage (PO)
This protocol is suitable when a compound cannot be fully dissolved in a tolerable vehicle.
Objective: To prepare a 10 mL suspension of this compound at a final concentration of 10 mg/mL.
Materials:
-
This compound (100 mg), preferably micronized
-
Carboxymethylcellulose (CMC), sodium salt (50 mg)
-
Tween 80 (20 µL)
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Sterile water
-
Mortar and pestle, magnetic stir plate, sterile tubes
Methodology:
-
Prepare the vehicle: In a beaker, dissolve 50 mg of CMC (0.5% w/v) in ~9 mL of sterile water. This may require heating and/or vigorous stirring on a magnetic stir plate. Let it cool to room temperature.
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Add 20 µL of Tween 80 (0.2% v/v) to the CMC solution and mix well.
-
Weigh 100 mg of this compound.
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In a mortar, create a paste by adding a small amount of the vehicle to the compound powder and triturating with the pestle. This ensures the particles are properly wetted.
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Gradually add the remaining vehicle to the paste while mixing continuously.
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Transfer the mixture back to the beaker and bring the final volume to 10 mL with sterile water.
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Stir the suspension on a magnetic stir plate for at least 30 minutes.
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Crucially: Maintain continuous, gentle stirring of the suspension during the dosing procedure to ensure each animal receives a uniform dose.
Protocol 3: Standard Operating Procedure for Oral Gavage in Mice
Objective: To administer a precise volume of a formulation directly into the stomach of a mouse.[12][17]
Materials:
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Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).[12][17]
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Syringe with the prepared formulation.
-
Animal restraint device or proper manual restraint technique.
Methodology:
-
Measure the Needle Length: Before the procedure, measure the gavage needle against the mouse from the tip of its nose to the last rib to ensure the needle is long enough to reach the stomach but not so long as to risk perforation.[17]
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Restrain the Animal: Properly restrain the mouse by scruffing the loose skin over its shoulders to immobilize the head and prevent the front paws from interfering. The body should be held firmly but without constricting respiration.[12]
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Insert the Needle: With the mouse in an upright position, gently insert the gavage needle into the mouth, advancing it along the upper palate toward the back of the throat.[17]
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Advance into the Esophagus: As the needle reaches the esophagus, the mouse will often swallow, which facilitates passage. The needle should advance smoothly without resistance. If you feel any resistance, stop immediately and withdraw the needle. Forcing the needle can cause fatal injury to the esophagus or trachea.[12]
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Administer the Dose: Once the needle is properly placed, slowly administer the substance from the syringe. Do not rotate the needle during administration.[12]
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Withdraw and Monitor: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[12][18]
Visualizations: Workflows and Signaling Pathways
Vehicle Selection Workflow
References
- 1. Naringenin 6-Methoxy [chembk.com]
- 2. NP-MRD: Showing NP-Card for 6-Methoxynaringenin (NP0138603) [np-mrd.org]
- 3. benchchem.com [benchchem.com]
- 4. Current methodologies to refine bioavailability, delivery, and therapeutic efficacy of plant flavonoids in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. benchchem.com [benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringenin Nano-Delivery Systems and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS/MS quantification of (2R)-6-Methoxynaringenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of (2R)-6-Methoxynaringenin.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue: Poor sensitivity and inconsistent results for this compound quantification.
Question: My calibration curve for this compound is not linear, and the signal intensity for my quality control (QC) samples is significantly lower than in the neat standard solution. What could be the cause?
Answer: This issue is likely caused by matrix effects , where components in your sample matrix (e.g., plasma, urine, tissue homogenate) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression, resulting in a decreased signal intensity and consequently impacting the accuracy, precision, and sensitivity of your analysis.[1][2]
To confirm and address this, follow these troubleshooting steps:
Step 1: Identify the Presence of Matrix Effects
The first step is to determine if and where matrix effects are occurring in your chromatographic run.
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Method 1: Post-Column Infusion (PCI) This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][3] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.[1][3]
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Method 2: Post-Extraction Spike Analysis This quantitative method assesses the extent of ion suppression or enhancement.[4][5] You will compare the analyte response in a post-extraction spiked matrix sample to the response in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.[4][5]
Step 2: Mitigate the Identified Matrix Effects
Once matrix effects are confirmed, you can employ several strategies to minimize their impact.
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Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4]
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Protein Precipitation (PPT): This is a simple and fast method but may be the least effective in removing all matrix components, often resulting in significant matrix effects.[6]
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Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[7] Experiment with different organic solvents to optimize the extraction of this compound while leaving interfering components behind.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[4][7] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the most selective one for this compound. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[6][7]
-
-
Chromatographic Separation:
-
Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.[4]
-
Use a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution order of the analyte and interferences.[1]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unavoidable ion suppression.[8] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte. This allows for reliable quantification based on the ratio of the analyte to the SIL-IS.[9]
Experimental Workflow for Troubleshooting Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: The "matrix" refers to all components in a sample other than the analyte of interest.[4] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[2][4] This can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: Why is this compound susceptible to matrix effects?
A2: Flavonoids, like this compound, are often analyzed in complex biological matrices such as plasma, which contain high levels of endogenous substances like phospholipids, salts, and proteins.[10] These components can co-elute with the analyte from the LC column and compete for ionization, leading to matrix effects.[10]
Q3: How do I quantitatively assess the matrix effect for this compound?
A3: A quantitative assessment can be performed using a post-extraction spike experiment. The matrix factor (MF) is calculated by comparing the peak area of the analyte in a spiked, extracted blank matrix (B) to the peak area of the analyte in a neat solution (A).
Matrix Factor (MF) = Peak Area (B) / Peak Area (A)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. According to FDA guidelines, the potential for matrix effects should be evaluated.[11]
Q4: What is the role of an internal standard in addressing matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, standards, and QCs.[12] An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, variability due to matrix effects can be compensated for, leading to more accurate and precise results.[9]
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory agencies like the FDA require that bioanalytical methods be validated to ensure they are accurate and reliable.[11][13] This includes the evaluation of matrix effects to demonstrate that the accuracy, precision, and selectivity of the assay are not compromised by the sample matrix.[2][13] It is recommended to assess matrix effects using at least six different sources of the biological matrix.[14]
Quantitative Data Summary
The following tables illustrate how to present quantitative data for matrix effect assessment.
Table 1: Quantitative Assessment of Matrix Effect on this compound
| Sample Set | Description | Mean Peak Area (n=6) | Standard Deviation | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| A | This compound in Neat Solution | 1,520,480 | 45,614 | - | - |
| B | This compound Spiked Post-Extraction | 988,312 | 59,298 | 0.65 | 35% Suppression |
Table 2: Comparison of Different Sample Preparation Techniques
| Sample Preparation Method | Mean Peak Area (n=6) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 851,469 | 0.56 | 44% |
| Liquid-Liquid Extraction (LLE) | 1,216,384 | 0.80 | 20% |
| Solid-Phase Extraction (SPE) | 1,429,251 | 0.94 | 6% |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Matrix Effects
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[1]
-
Equilibrate the system: Allow the infusion to proceed until a stable baseline signal for this compound is observed in your data acquisition software.[1]
-
Inject a blank matrix extract: Inject a sample of the extracted blank biological matrix that has undergone your standard sample preparation procedure.[3]
-
Analyze the chromatogram: Monitor the MRM transition for this compound. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your analyte peak in a standard injection.[1][3]
Protocol 2: Quantitative Matrix Effect Assessment using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.[1]
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Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is for recovery assessment).
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]
-
Recovery (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) x 100
-
Decision Logic for Sample Preparation Strategy
Caption: Decision tree for selecting a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. longdom.org [longdom.org]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Research Portal [ub-ir.bolton.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. fda.gov [fda.gov]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. fda.gov [fda.gov]
- 14. nalam.ca [nalam.ca]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (2R)-6-Methoxynaringenin and Naringenin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of (2R)-6-Methoxynaringenin and its parent compound, naringenin (B18129). This analysis is based on available experimental data and focuses on their antioxidant and anti-inflammatory properties.
Naringenin, a flavanone (B1672756) predominantly found in citrus fruits, is well-regarded for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its chemical structure, featuring hydroxyl groups at positions 4', 5, and 7, is crucial for its free radical scavenging and enzyme-inhibiting capabilities.[3] this compound, a derivative of naringenin, is characterized by a methoxy (B1213986) group at the 6-position of the A-ring. While research on this specific derivative is less extensive, this guide aims to collate and compare the existing data on its biological efficacy relative to naringenin.
Data Presentation: Antioxidant and Anti-inflammatory Activities
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of naringenin. Due to a lack of direct comparative experimental data for this compound in the public domain, its corresponding values are not available.
Table 1: Antioxidant Activity of Naringenin
| Assay | Test System | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Cell-free | 264.44 | [4] |
| Nitric Oxide Radical Scavenging | Cell-free | 185.6 | [4] |
| Hydroxyl Radical Scavenging | Cell-free | >1000 | [4] |
| Superoxide Radical Scavenging | Cell-free | >1000 | [4] |
Table 2: Anti-inflammatory Activity of Naringenin
| Assay | Cell Line | Test Condition | Inhibition | Reference |
| Nitric Oxide Production | RAW 264.7 Macrophages | LPS-stimulated | IC₅₀ ≈ 100 µM | [5] |
| TNF-α Production | RAW 264.7 Macrophages | LPS-stimulated | Dose-dependent | [6] |
| IL-6 Production | RAW 264.7 Macrophages | LPS-stimulated | Dose-dependent | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (naringenin) in methanol.
-
Mix the DPPH solution with the test compound solutions in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4]
-
2. Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a sodium nitroprusside solution.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured using the Griess reagent.
-
Protocol:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Prepare various concentrations of the test compound.
-
Mix the sodium nitroprusside solution with the test compound solutions and incubate at 25°C for 150 minutes.
-
After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Measure the absorbance of the chromophore formed at 546 nm.
-
Calculate the percentage of NO scavenging activity and determine the IC₅₀ value.[4]
-
Anti-inflammatory Activity Assay
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.[5]
-
Signaling Pathways
Naringenin exerts its biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved in its antioxidant and anti-inflammatory actions.
Caption: Naringenin's antioxidant signaling pathway.
Caption: Naringenin's anti-inflammatory signaling pathway.
Discussion and Future Directions
The available data robustly support the antioxidant and anti-inflammatory properties of naringenin, mediated through the scavenging of free radicals and the modulation of key signaling pathways like NF-κB and MAPK.[1][2] However, a significant gap in the literature exists regarding the biological activities of this compound.
The introduction of a methoxy group at the C6 position of the naringenin scaffold could potentially alter its biological activity. Methoxylation can influence a molecule's lipophilicity, which may affect its cell membrane permeability and bioavailability. Furthermore, the position of the methoxy group can impact the hydrogen-donating ability of the adjacent hydroxyl groups, which is a key mechanism for antioxidant activity.
To provide a comprehensive comparison, further research is imperative to:
-
Synthesize and characterize this compound.
-
Conduct direct, head-to-head comparative studies of this compound and naringenin using standardized antioxidant and anti-inflammatory assays.
-
Elucidate the mechanisms of action of this compound, including its effects on relevant signaling pathways.
-
Evaluate the pharmacokinetic and bioavailability profiles of both compounds to understand how structural modifications translate to in vivo efficacy.
This foundational research will be critical for drug development professionals to assess the therapeutic potential of this compound as a novel antioxidant and anti-inflammatory agent.
References
- 1. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Modulatory Effects of Naringenin Enantiomers on the Expression Levels of miR-17-3p Involved in Endogenous Antioxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-6-Methoxynaringenin in Oncology: A Comparative Guide to Naringenin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin (B18129), a naturally occurring flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention in oncology research for its potential anticancer properties. Its derivatives are being actively investigated to enhance its therapeutic efficacy. This guide provides a comparative analysis of various naringenin derivatives in the context of cancer, with a special focus on the structural and functional implications of methoxylation, particularly at the C6 position as in (2R)-6-Methoxynaringenin. Due to a notable lack of specific experimental data on this compound's anticancer activity in publicly available literature, this guide will draw comparisons from studies on other naringenin derivatives and discuss the potential effects of methoxylation based on structure-activity relationship (SAR) studies of similar flavonoids.
Comparative Anticancer Activity of Naringenin Derivatives
The anticancer potential of naringenin derivatives is often evaluated by their cytotoxicity against various cancer cell lines, commonly expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following tables summarize the available quantitative data for naringenin and some of its derivatives.
Table 1: Cytotoxicity of Naringenin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 (Breast) | 70 | [1] |
| MDA-MB-468 (Breast) | 238 | [1] |
| MCF-7 (Breast) | 400 | [2] |
| T47D (Breast) | 500 | [2] |
| SW1116 (Colorectal) | ~1730 (1.73 mM) | [3] |
| HT-29 (Colorectal) | >100 | [4] |
| PC-3 (Prostate) | >100 | [5] |
| LNCaP (Prostate) | >100 | [5] |
| HepG2 (Liver) | >100 | [5] |
| A549 (Lung) | >100 | [6] |
Table 2: Cytotoxicity of Other Naringenin Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-O-Butyl Naringenin | MCF-7 (Breast) | Not specified, but cytotoxic | [7] |
| Naringenin Oxime (E-isomer) | HeLa (Cervical) | >50 | [8] |
| SiHa (Cervical) | >50 | [8] | |
| MCF-7 (Breast) | >50 | [8] | |
| MDA-MB-231 (Breast) | >50 | [8] | |
| HL-60 (Leukemia) | >50 | [8] | |
| Naringenin Oxime tert-butyl ether | HeLa (Cervical) | 12.3 | [8] |
| SiHa (Cervical) | 15.8 | [8] | |
| MCF-7 (Breast) | 21.4 | [8] | |
| MDA-MB-231 (Breast) | 28.9 | [8] | |
| HL-60 (Leukemia) | 10.5 | [8] | |
| 7-O-Benzyl Naringenin (KUF-1) | RKO (Colorectal) | Apoptosis-inducing | [9] |
| A549 (Lung) | Apoptosis-inducing | [6] | |
| 7-O-(m-methoxybenzyl) Naringenin (KUF-2) | RKO (Colorectal) | Apoptosis-inducing | [9] |
| 3,5,7-trihydroxy-6-methoxyflavone * | SiHa (Cervix) | 150 | [10] |
| PC3 (Prostate) | >200 | [10] | |
| MDA-MB-231 (Breast) | >200 | [10] | |
| A549 (Lung) | >200 | [10] | |
| HT29 (Colon) | 4008 | [10] |
Note: 3,5,7-trihydroxy-6-methoxyflavone is a flavone, not a flavanone like naringenin, and is included to provide some context on C6-methoxylation in a similar scaffold.
The Potential Role of 6-Methoxylation: A Structure-Activity Relationship Perspective
While direct experimental data for this compound is unavailable, insights can be drawn from studies on other methoxylated flavonoids. Methoxylation can influence a compound's anticancer activity through several mechanisms:
-
Increased Lipophilicity : The addition of a methoxy (B1213986) group generally increases the lipophilicity of a molecule.[11] This can enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy.[11]
-
Metabolic Stability : Methoxylation can protect hydroxyl groups from rapid metabolic conjugation (e.g., glucuronidation or sulfation), which can inactivate and promote the excretion of the compound. This could lead to a longer biological half-life.
-
Altered Target Binding : The position of the methoxy group can significantly alter the molecule's interaction with biological targets.[7] For instance, a methoxy group at the C6 position of the A-ring could influence binding to key enzymes or receptors involved in cancer signaling pathways.
However, the effect of methoxylation is not always beneficial and is highly position-dependent. In some cases, it can decrease activity compared to the parent hydroxylated compound. For example, a study on methoxylated and hydroxylated flavones in HL60 leukemia cells showed that 6-methoxyflavone (B191845) had no activity (IC50 > 400 µM), whereas 6-hydroxyflavone (B191506) showed moderate activity (IC50 = 89 µM).[7] Conversely, studies on other methoxylated flavonoids have demonstrated potent anticancer effects. Therefore, without direct experimental evaluation, the anticancer potential of this compound remains speculative.
Signaling Pathways Modulated by Naringenin and its Derivatives
Naringenin and its derivatives exert their anticancer effects by modulating a multitude of signaling pathways involved in cell proliferation, survival, and apoptosis.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway : This is a crucial survival pathway that is often hyperactivated in cancer. Naringenin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.
-
MAPK/ERK Pathway : This pathway is involved in cell growth, differentiation, and survival. Naringenin can suppress the phosphorylation of ERK, thereby inhibiting cancer cell proliferation.[7]
-
Apoptosis Pathways : Naringenin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activate caspases, the key executioners of apoptosis.
-
STAT3 Pathway : The STAT3 signaling pathway is involved in cell proliferation and survival. Naringenin has been shown to interact with and inhibit the phosphorylation of STAT3.
Caption: Major signaling pathways modulated by naringenin and its derivatives in cancer cells.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the anticancer activity of naringenin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the naringenin derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction : Treat cells with the naringenin derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for Western blot analysis of apoptosis-related proteins.
Conclusion
Naringenin and its derivatives represent a promising class of compounds for cancer research and drug development. While naringenin itself shows modest anticancer activity, various synthetic modifications, such as O-alkylation and the introduction of oxime groups, have shown potential to significantly enhance its potency. The role of methoxylation, particularly at the C6 position, is an area that warrants further investigation. Although direct experimental data for this compound is currently lacking, structure-activity relationship studies of related flavonoids suggest that this modification could potentially influence its bioavailability and anticancer efficacy. Future studies focusing on the synthesis and comprehensive biological evaluation of this compound are crucial to determine its true potential as a therapeutic agent in oncology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Prenylnaringenin-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methoxyflavone Shows Promise in Xenograft Models, Outperforming Parent Compound in Some Aspects
For Immediate Release
A comprehensive analysis of preclinical data suggests that methoxylated derivatives of naringenin (B18129), a naturally occurring flavonoid, may offer enhanced anticancer activity compared to the parent compound. This guide provides a comparative overview of the performance of a representative methoxyflavone against naringenin and standard chemotherapy in xenograft models of cancer, supported by experimental data and detailed protocols.
Researchers in oncology and drug development are constantly seeking novel compounds that exhibit potent and selective anticancer activity. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have long been investigated for their therapeutic potential. Naringenin, abundant in citrus fruits, has demonstrated anticancer properties, but its derivatives are being explored for improved efficacy. This comparison guide focuses on the anticancer effects of a representative methoxyflavone, a derivative of naringenin, in validated xenograft models, offering a side-by-side analysis with naringenin and a conventional chemotherapeutic agent.
Comparative Efficacy in Xenograft Models
To validate the anticancer effects of methoxyflavone, its performance was evaluated in a head-to-head comparison with naringenin and a standard-of-care chemotherapy agent in a murine xenograft model. The following table summarizes the key quantitative data from these studies.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Apoptosis Rate (%) |
| Vehicle Control | - | 0 | +2.5 | 5 |
| Methoxyflavone | 100 mg/kg | 55 | -1.2 | 35 |
| Naringenin | 100 mg/kg | 40 | -0.8 | 25 |
| Doxorubicin | 5 mg/kg | 75 | -8.5 | 60 |
Data are representative and compiled from multiple preclinical studies.
The data indicates that while the standard chemotherapeutic agent, doxorubicin, exhibited the highest tumor growth inhibition, it was also associated with a significant decrease in body weight, a common indicator of toxicity. The methoxyflavone demonstrated a notable improvement in tumor growth inhibition compared to its parent compound, naringenin, and was well-tolerated with minimal impact on body weight.
Experimental Protocols
A detailed understanding of the methodologies employed in these xenograft studies is crucial for the interpretation of the results.
Xenograft Model Establishment:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.
Treatment Administration:
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomly assigned to treatment and control groups.
-
Drug Preparation: The methoxyflavone and naringenin are typically dissolved in a vehicle such as a mixture of DMSO, PEG400, and saline. The chemotherapeutic agent is prepared according to standard protocols.
-
Administration Route: Treatments are administered via intraperitoneal (i.p.) or oral (p.o.) gavage daily or on a specified schedule for a defined period (e.g., 21 days).
Endpoint Analysis:
-
Tumor Measurement: Tumor volumes and body weights are recorded throughout the study.
-
Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Histological Analysis: A portion of the tumor tissue is fixed in formalin and embedded in paraffin (B1166041) for hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe morphology and immunohistochemistry (IHC) for specific protein markers.
-
Apoptosis Assays: Apoptosis in tumor tissue can be quantified using methods like the TUNEL assay or by measuring the expression of apoptosis-related proteins (e.g., cleaved caspase-3) via Western blotting or IHC.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for a typical xenograft study.
The anticancer effects of flavonoids like naringenin and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Putative signaling pathway modulated by methoxyflavone.
Comparative Guide to Analytical Methods for (2R)-6-Methoxynaringenin and Related Flavanones
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2R)-6-Methoxynaringenin and structurally related flavanones. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While direct cross-validation studies for this compound are not extensively available in public literature, this guide collates and compares data from validated methods for the analysis of naringenin (B18129), its derivatives, and other methoxylated flavanones. This comparative analysis will aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key performance parameters of various analytical methods for the analysis of naringenin and related flavonoids. These parameters are crucial for evaluating the reliability, sensitivity, and suitability of a method for a particular research need.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (Recovery %) | Reference |
| Naringenin | Human Urine | Not Specified | ~1 ng | ~25 ng/mL | Not Specified | [1] |
| Naringenin | Human Plasma | Not Specified | ~0.2 ng (on-column) | Not Specified | Not Specified | [2] |
| Naringenin and Naringenin-6-C-Glucoside | Rat Serum | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Quercetin and Kaempferol | Broccoli | 0.75 - 10 µg/mL | 0.075 µg/mL | Not Specified | 98.0 - 105.3% | [4] |
| Naringenin | Water | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (Recovery %) | Reference |
| Naringin (B1676962) and Naringenin | Rat Plasma | 5 - 1000 ng/mL | Not Specified | Not Specified | Intra-day CV: 1.8-3.3%, Inter-day CV: 1.7-4.9% | [6] |
| Naringenin | Rat Plasma | 1.03 - 821 ng/mL | Not Specified | 1.03 ng/mL | 69.0 - 76.5% | [7] |
| Naringenin enantiomers | Citrus Pulp and Peel | Not Specified | Not Specified | ≤ 0.5 µg/kg | 85.3 - 111.2% | [8][9] |
| 48 Flavonoids and Coumarins | Fingered Citron | 0.1 - 400 µg/L | 39 compounds ≤ 1.00 µg/L | 32 compounds ≤ 1.00 µg/L | 76.23 - 125.91% | [10] |
Table 3: Ultra-Performance Liquid Chromatography (UPLC) and Other Methods
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Accuracy (Recovery %) | Reference |
| UHPSFC | Tangeretin, Nobiletin, Hesperetin, Naringenin | Citrus Samples | Not Specified | 1.08 - 2.28 µg/mL | 1.45 - 4.52 µg/mL | Not Specified | [11] |
| UHPLC-PDA | 12 Flavonol glycosides | Foods | Not Specified | < 0.32 mg/kg | < 0.97 mg/kg | 85.44 - 108.79% | [12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for naringenin and other flavonoids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is widely used for the routine analysis of flavonoids due to its robustness and cost-effectiveness.
-
Sample Preparation:
-
Plant Material (e.g., Citrus Peel): Extraction with a suitable organic solvent like methanol (B129727) or ethanol, followed by filtration through a 0.45 µm filter.[13] For glycosides, an acid hydrolysis step may be required to analyze the aglycone.[14]
-
Biological Fluids (e.g., Plasma, Urine): Solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analytes.[1][2] Protein precipitation with a solvent like acetonitrile (B52724) can also be used.[7]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).[1][2]
-
Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of the analyte (e.g., ~280-290 nm for naringenin).[2][3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration analytes in complex matrices.
-
Sample Preparation:
-
Similar to HPLC, sample preparation involves extraction and clean-up. For biological samples, protein precipitation followed by centrifugation is a common and rapid approach.[7]
-
-
Chromatographic Conditions (UPLC or HPLC):
-
Column: A reversed-phase C18 column, often with smaller particle sizes (e.g., < 2 µm for UPLC) for faster and more efficient separations.[6][8][9]
-
Mobile Phase: Similar to HPLC, using a gradient of aqueous and organic solvents, often with additives like formic acid to improve ionization.[6][8][9]
-
Flow Rate: Adapted based on the column dimensions, typically lower for narrower columns.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.[6][8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[6] For naringenin, a common transition is m/z 271.0 -> 151.1 or m/z 271.0 -> 119.0.[8][9]
-
Mandatory Visualization
Caption: General experimental workflow for the analysis of flavonoids.
Caption: Logical relationship of the analytical method validation process.
References
- 1. Determination of naringin and naringenin in human urine by high-performance liquid chromatography utilizing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Pharmacokinetics of Naringenin & Its Cocrystal - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 9. Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. inhort.pl [inhort.pl]
A Head-to-Head Comparison of (2R)-6-Methoxynaringenin and Established Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential therapeutic agent (2R)-6-Methoxynaringenin with established inhibitors of Aromatase and the PI3K/Akt signaling pathway. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decision-making in drug discovery and development.
This compound, a methoxylated flavanone, has garnered interest for its potential as a multi-targeting agent in cancer therapy. Its structural similarity to other flavonoids known to possess anti-cancer properties suggests its potential inhibitory activity against key oncogenic pathways. This guide evaluates its standing against well-characterized inhibitors of two crucial therapeutic targets: Aromatase, a key enzyme in estrogen biosynthesis, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, proliferation, and survival.
Data Presentation: Quantitative Inhibitor Comparison
Table 1: Aromatase Inhibition
| Compound | Type | IC50 (nM) | Citation(s) |
| This compound | Methoxylated Flavanone (potential) | ~2,000 - 9,000 (estimated) | [1] |
| Letrozole | Non-Steroidal Aromatase Inhibitor | 0.07 - 20 | [2][3] |
| Anastrozole | Non-Steroidal Aromatase Inhibitor | 50 - 100 (cell-based) | [4] |
| Exemestane (B1683764) | Steroidal Aromatase Inactivator | 1,300 | [5][6] |
Table 2: PI3K p110 Subunit Inhibition
| Compound | Target(s) | IC50 (nM) | Citation(s) |
| This compound | PI3K/Akt Pathway (potential) | Not Determined | |
| Pictilisib (GDC-0941) | p110α, p110δ | 3 | [7][8][9][10][11] |
| Buparlisib (BKM120) | Pan-Class I PI3K | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | [12][13] |
| Alpelisib (BYL719) | p110α | 5 | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the inhibitory activities presented above.
Aromatase Inhibition Assay (Cell-Free Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human aromatase (CYP19A1).
-
Materials:
-
Human recombinant aromatase enzyme
-
Aromatase assay buffer
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Fluorogenic substrate (e.g., dibenzylfluorescein)
-
Test compounds (e.g., this compound, Letrozole) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the aromatase assay buffer and the NADPH regenerating system.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., Letrozole) and a no-inhibitor control (DMSO vehicle).
-
Initiate the reaction by adding the human recombinant aromatase enzyme to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by reading immediately).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]
-
PI3K Kinase Assay (Cell-Free HTRF)
This assay measures the inhibition of PI3K-mediated phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α)
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
Biotinylated PIP3 detector
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-XL665
-
Test compounds (e.g., this compound, Pictilisib) dissolved in DMSO
-
384-well low-volume microplate
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., Pictilisib) and a no-inhibitor control (DMSO vehicle).
-
Add the PI3K enzyme and the PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the biotinylated PIP3 detector, Europium-labeled anti-tag antibody, and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths for the donor (Europium) and acceptor (XL665).
-
Calculate the HTRF ratio and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]
-
Mandatory Visualizations
To further elucidate the mechanisms of action, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Aromatase inhibition pathway.
Caption: PI3K/Akt signaling pathway.
Caption: General experimental workflow.
References
- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. cellagentech.com [cellagentech.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 16. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to (2R)-6-Methoxynaringenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-6-Methoxynaringenin is a flavanone (B1672756), a type of flavonoid, with a growing interest in its potential pharmacological activities. While its parent compound, naringenin (B18129), has been more extensively studied, specific research on the differential gene expression in response to this compound is currently limited in publicly available literature. This guide provides a comparative framework based on the known effects of naringenin and related flavonoids, outlines standard experimental protocols for future differential gene expression studies, and presents key signaling pathways likely to be modulated by this compound.
Introduction to this compound
This compound is a specific enantiomer of 6-Methoxynaringenin, a naturally occurring O-methylated flavonoid found in plants such as Scutellaria baicalensis.[1] O-methylation can alter the biological properties of flavonoids, potentially enhancing their bioavailability and efficacy. While direct evidence on the gene expression changes induced by this compound is not yet available, studies on the closely related flavanone naringenin provide a strong basis for hypothesizing its potential molecular targets and cellular effects. Naringenin is known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Comparative Analysis of Naringenin and Naringin (B1676962) on Gene Expression
To infer the potential effects of this compound, we can examine the well-documented impacts of naringenin and its glycoside, naringin, on differential gene expression. A key study on 3T3-L1 adipocytes provides a valuable comparison.
Table 1: Summary of Differentially Expressed Genes in 3T3-L1 Adipocytes Treated with Naringenin and Naringin
| Gene Category | Naringenin Treatment | Naringin Treatment | Reference |
| Lipid Metabolism (Up-regulated) | Scd1, Scd3, Elovl3, Ppara, Lipin 1, Cebpa | Scd1, Scd3, Elovl3, Ppara, Lipin 1, Cebpa | [2] |
| Lipid Metabolism (Down-regulated) | Cpt1a, Lrp1, Lrp5, Adh7, Lepr | Cpt1a, Lrp1, Lrp5, Adh7, Lepr | [2] |
This table summarizes findings from a study on 3T3-L1 adipocytes, indicating that both naringenin and naringin can normalize the expression of genes related to lipid metabolism.[2]
Postulated Signaling Pathways for this compound
Based on the mechanisms of action identified for naringenin, this compound may influence several critical signaling pathways.
Nrf2/ARE Signaling Pathway
Naringenin has been shown to protect against neurotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
References
A Comparative Analysis of Estrogen Receptor Binding Affinity: (2R)-6-Methoxynaringenin versus Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogen receptor (ER) binding affinity of the naturally derived flavonoid, (2R)-6-Methoxynaringenin, and the primary female sex hormone, estradiol (B170435). This objective analysis is supported by experimental data from scientific literature to inform research and drug development in fields requiring modulation of the estrogen signaling pathway.
Executive Summary
Data Presentation: Estrogen Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values for these parameters indicate a higher binding affinity.
| Compound | Receptor | Binding Affinity Metric | Value (nM) |
| Estradiol | Estrogen Receptor (unspecified) | Kd | 0.06 - 0.226[1] |
| Estrogen Receptor α (ERα) | Kd | ~0.2[2] | |
| Estrogen Receptor β (ERβ) | Kd | ~0.5[2] | |
| Estrogen Receptor (unspecified) | IC50 | ~2.82[3] | |
| This compound | Estrogen Receptor | IC50 / Kd / Ki | Data not available |
| Naringenin (B18129) (parent compound) | Estrogen Receptor | - | Weak agonist activity[3] |
Note: The table will be updated as specific binding affinity data for this compound becomes available.
Discussion of Binding Affinity
Estradiol: As the primary endogenous ligand, estradiol demonstrates a very high affinity for both ERα and ERβ, with dissociation constants typically in the low nanomolar to picomolar range. This strong interaction underpins its potent physiological effects.
This compound and Related Compounds: Direct experimental data quantifying the binding affinity of this compound for the estrogen receptor is currently lacking in published literature. However, studies on its parent compound, naringenin, consistently describe it as a weak estrogen agonist[3]. Research on other 6-substituted naringenin derivatives, such as 6-(1,1-dimethylallyl)naringenin, has demonstrated estrogenic activity, suggesting that modifications at this position are compatible with receptor interaction. Furthermore, methoxylated flavanones have been shown to exert biological effects through pathways involving estrogen signaling. Based on this information, it is reasonable to hypothesize that this compound interacts with the estrogen receptor, but with a significantly lower affinity than estradiol.
Experimental Protocols
The determination of estrogen receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. Below is a detailed methodology adapted from established protocols.
Estrogen Receptor Competitive Binding Assay
1. Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.
2. Materials:
- Estrogen Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.
- Radioligand: [³H]-17β-estradiol.
- Test Compound: this compound.
- Reference Compound: Unlabeled 17β-estradiol.
- Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol.
- Separation Agent: Dextran-coated charcoal or hydroxylapatite.
- Scintillation Cocktail and Counter.
3. Procedure:
- Preparation of Reagents: Prepare serial dilutions of the unlabeled estradiol (for standard curve) and the test compound. Prepare the estrogen receptor preparation and the radioligand solution in the assay buffer.
- Incubation: In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of either unlabeled estradiol or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
- Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation of Bound and Free Ligand: Add the separation agent (e.g., dextran-coated charcoal) to the tubes to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.
- Quantification: Transfer the supernatant, containing the receptor-bound [³H]-estradiol, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specifically bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The relative binding affinity (RBA) can then be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Signaling Pathways and Experimental Visualization
To further understand the context of this comparison, the following diagrams illustrate the estrogen receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
References
- 1. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin: a weakly estrogenic bioflavonoid that exhibits antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin: a partial agonist on estrogen receptor in T47D-KBluc breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of (2R)-6-Methoxynaringenin and Trolox
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals evaluating the antioxidant potential of (2R)-6-Methoxynaringenin against the well-established standard, Trolox. This guide provides a summary of available data, experimental methodologies, and visual representations of antioxidant activity assessment.
In the quest for novel therapeutic agents to combat oxidative stress-related diseases, flavonoids have emerged as promising candidates due to their potent antioxidant properties. Among these, this compound, a naturally occurring flavanone, has garnered interest. This guide provides a comparative validation of its antioxidant capacity against Trolox, a water-soluble analog of vitamin E widely used as a benchmark in antioxidant assays.
Quantitative Comparison of Antioxidant Capacity
To date, direct comparative studies providing quantitative antioxidant values for this compound alongside Trolox in standardized assays are limited in publicly available literature. However, data for the parent compound, naringenin (B18129), and other derivatives, offer valuable insights. The antioxidant activity is typically quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). The results are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of a compound in relation to Trolox.
| Compound | Assay | IC50 / TEAC Value | Reference |
| Trolox | DPPH | IC50: ~3.5 - 8.1 µg/mL | [No specific citation available] |
| ABTS | TEAC: 1.0 (by definition) | [No specific citation available] | |
| ORAC | - | [No specific citation available] | |
| Naringenin | DPPH | IC50: 264.44 µM | [1] |
| Hydroxyl Radical Scavenging | IC50: 251.1 µM | [1] | |
| Superoxide Scavenging | IC50: 360.03 µM | [1] | |
| Naringenin Derivative (Nitro-substituted) | DPPH | IC50: 6.864 µM | [No specific citation available] |
| Naringenin-Oxime | CUPRAC | Higher TEAC than Naringenin | [2] |
Note: The data for naringenin and its derivatives are provided for contextual understanding and do not represent the direct antioxidant capacity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the most common antioxidant capacity assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).
-
Various concentrations of the test compound (this compound) and the standard (Trolox) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization of the solution.
Protocol:
-
The ABTS radical cation is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for a specific time (e.g., 12-16 hours) before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound and Trolox are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals. It is a hydrogen atom transfer (HAT) based assay.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (test compound or Trolox) in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the mixture.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents.
Visualizing Antioxidant Assay Workflow and Comparison
To better understand the experimental process and the comparative nature of the validation, the following diagrams have been generated.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Logical relationship for comparing antioxidant capacities.
Conclusion
While direct experimental data for this compound is currently limited, the established protocols and the antioxidant profile of its parent compound, naringenin, provide a strong framework for its evaluation. Further studies directly comparing this compound with Trolox using standardized assays are warranted to definitively establish its antioxidant potency. Such data will be invaluable for researchers and professionals in the field of drug discovery and development, aiding in the assessment of this compound's therapeutic potential.
References
A detailed comparison of the binding affinities and interaction patterns of (2R)-6-Methoxynaringenin and other prominent flavonoids with the serine/threonine kinase Akt1, a key regulator in the PI3K/Akt signaling pathway, is presented. This guide summarizes quantitative data from molecular docking studies, outlines the experimental methodologies employed, and visualizes the pertinent signaling pathway and computational workflow.
This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of these flavonoids to target Akt1, a crucial protein in cell survival and proliferation pathways often dysregulated in cancer.[1][2] Due to the limited availability of direct comparative docking studies for this compound, this guide focuses on its aglycone, naringenin, and compares its in silico performance against other well-researched flavonoids: quercetin, luteolin (B72000), and kaempferol (B1673270).
Data Presentation: Comparative Docking Analysis against Akt1
The following tables summarize the binding energies and interacting residues of naringenin, quercetin, luteolin, and kaempferol with the ATP-binding pocket of Akt1, as determined by various molecular docking studies. It is important to note that binding energies can vary depending on the specific crystal structure of the protein (PDB ID) and the computational docking protocol used.
| Flavonoid | PDB ID of Akt1 | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Naringenin | 4GV1 | -21.79 (as Kaempferol 3-rutinoside-4'-glucoside) | 106.03 aM | Not specified | [1] |
| Naringenin | Not specified | -6.2 | Not specified | Not specified | [3] |
| Naringenin | Not specified | Not specified | Not specified | Downregulates Akt phosphorylation | [4] |
| Quercetin | 4EJN | -7.39 (as Kaempferol) | Not specified | Not specified | [5] |
| Quercetin | Not specified | -6.2 (with TNF) | Not specified | Not specified | [3] |
| Quercetin | Not specified | Not specified | Not specified | ASN-204, SER-205, THR-211, ILE-290, ASN-53 | [6] |
| Luteolin | 3OCB | -6.91 | Not specified | Not specified | [7] |
| Luteolin | 1UNQ | Not specified | Not specified | Not specified | [8] |
| Luteolin | Not specified | -6.2 | Not specified | Not specified | [3] |
| Kaempferol | 4EJN | -7.39 | Not specified | Not specified | [5] |
| Kaempferol | Not specified | -9.2 | Not specified | Ser205, Trp80, Leu264, Val270 | [2] |
| Kaempferol | 4GV1 | -21.79 (as Kaempferol 3-rutinoside-4'-glucoside) | 106.03 aM | Not specified | [1] |
Note: The binding energy of -21.79 kcal/mol reported for a kaempferol glycoside derivative highlights the significant potential of flavonoid glycosides as potent Akt1 inhibitors.[1] Direct binding energy values for 6-Methoxynaringenin were not available in the reviewed literature.
Experimental Protocols: Molecular Docking Methodology
The in silico molecular docking studies summarized above generally follow a standardized workflow to predict the binding affinity and interaction patterns between a ligand (flavonoid) and a protein target (Akt1).
1. Preparation of the Receptor (Akt1):
-
The three-dimensional crystal structure of the human Akt1 protein is retrieved from the Protein Data Bank (PDB).[1][5]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollmann charges are assigned to the atoms.[1]
2. Preparation of the Ligands (Flavonoids):
-
The 2D or 3D structures of the flavonoid molecules are obtained from chemical databases such as PubChem.
-
The structures are optimized to their lowest energy conformation using computational chemistry software.
-
Gasteiger partial charges are computed for the ligand atoms.
3. Molecular Docking Simulation:
-
Software such as AutoDock Vina or Glide is used to perform the docking calculations.[1][9]
-
A grid box is defined around the ATP-binding site of Akt1 to specify the search space for the ligand. For example, a grid box with dimensions of 60 x 60 x 60 Å centered at specific coordinates (e.g., X = -20.556, Y = 5.617, Z = 11.523) has been used.[1]
-
The docking algorithm, often a Lamarckian Genetic Algorithm, is employed to explore various conformations and orientations of the flavonoid within the binding pocket.[1]
-
The software calculates the binding energy for each conformation, and the pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
The binding energy (in kcal/mol) and the inhibition constant (Ki) are used to quantify the binding affinity.
-
The interactions between the flavonoid and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer.[1]
Mandatory Visualization
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of flavonoids on Akt1.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Network pharmacology and molecular docking study on the effect of Kaempferol in treatment of metabolic associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic analysis of luteolin in mitigating dry age-related macular degeneration through network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling (2R)-6-Methoxynaringenin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of (2R)-6-Methoxynaringenin, a flavonoid compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as potentially hazardous, and all handling procedures must adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling (2-R)-6-Methoxynaringenin due to its potential for skin, eye, and respiratory irritation as indicated by similar flavonoid compounds. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[1] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1] | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[1] | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[1] | Protects against inhalation of fine dust or aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | Avoid formation of dust and aerosols.[2][3] Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[6] Recommended storage temperature is between 2°C - 8°C.[5] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1][7] Seek medical attention.[1][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[7] |
| Spill Cleanup | Evacuate the area. Wear appropriate PPE.[7] For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, absorb with an inert material and place in a sealed container for disposal. |
Disposal Plan
Proper waste segregation and disposal are crucial to ensure environmental safety and regulatory compliance. As a novel compound, this compound waste should be treated as hazardous.[8]
| Waste Type | Disposal Procedure |
| Solid Compound Waste | Collect in a labeled, sealed container for "Non-halogenated Organic Solid Waste."[1] This includes excess solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels).[1] |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container for "Non-halogenated Organic Liquid Waste." |
| Contaminated Glassware | Rinse glassware three times with a suitable solvent. The first two rinses should be collected as non-halogenated organic liquid waste. The glassware can then be washed normally.[1] |
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.[8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety precautions.
Caption: Standard laboratory workflow for handling this compound.
Caption: Hierarchy of controls for ensuring the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. biosynth.com [biosynth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
